A20Fmdv2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C93H163N31O28 |
|---|---|
分子量 |
2163.5 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1 |
InChI 键 |
BIPRZBFRCFOBDQ-KAGUSELOSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to A20Fmdv2: Sequence, Structure, and Function
Introduction
A20Fmdv2 is a 20-amino acid peptide that has garnered significant attention in the fields of cancer biology, fibrosis research, and drug development.[1] Derived from the foot-and-mouth disease virus (FMDV) capsid protein VP1, this peptide functions as a highly potent and selective antagonist of the αvβ6 integrin.[1][2][3][4] The αvβ6 integrin is a cell surface receptor that is minimally expressed in healthy adult tissues but is significantly upregulated on epithelial cells during tissue remodeling processes, such as in various cancers and fibrotic diseases.[1][3] This differential expression makes αvβ6 an attractive target for diagnostic imaging and targeted therapies. This compound's ability to bind αvβ6 with high affinity and specificity has positioned it as a critical tool for both preclinical and clinical research aimed at exploiting this target.[1][3]
Core Characteristics of this compound
Amino Acid Sequence
The primary amino acid sequence of this compound is as follows:
H₂N-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Lys-Val-Ala-Arg-Thr-OH [1][5][6]
In single-letter code, this is represented as: NAVPNLRGDLQVLAQKVART .[2][5][6][7]
Protein Structure
This compound is not a simple linear peptide; its function is intrinsically linked to its specific three-dimensional conformation. Nuclear Magnetic Resonance (NMR) studies have revealed that this compound adopts a distinct hairpin structure.[8] Key features of its structure include:
-
RGD Motif: The critically important Arginyl-Glycyl-Aspartic acid (RGD) sequence is located at the tip of the hairpin turn. This motif is the primary recognition site for many integrins, including αvβ6.[1][8]
-
C-terminal α-helix: Adjacent to the RGD loop, the C-terminal portion of the peptide forms an α-helix.[1][8] This helical structure is crucial for stabilizing the hairpin and presenting a secondary binding site.[3]
-
Dual Binding Sites: this compound's high affinity and selectivity are attributed to its engagement with two distinct sites on the αvβ6 integrin.[3] The first is the canonical, cation-dependent RGD binding pocket.[3] The second is a proposed hydrophobic "synergy" site engaged by leucine (B10760876) residues (L10 and L12) which are brought into close proximity by the C-terminal α-helix.[3][9] This dual-site interaction is believed to be responsible for its high affinity and slow dissociation from the receptor.
Quantitative Data Summary
The interaction of this compound with integrins has been extensively quantified. The tables below summarize key metrics related to its binding affinity, selectivity, and internalization kinetics.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Target Integrin | Method | Reference |
| IC₅₀ | 3 nM | αvβ6 | Ligand Binding Assay | [2][4][5] |
| K(D) | 0.22 nM | αvβ6 | Radioligand Binding Assay ([³H]this compound) | [7][9] |
| Selectivity | >1,000-fold | αvβ6 vs. αvβ3, αvβ5, α5β1 | Competitive Binding | [2][5] |
| pKi | 9.82 ± 0.04 | αvβ6 | Radioligand Binding | [10] |
Table 2: Ligand-Induced Internalization Kinetics
| Parameter | Value | Cell Type | Method | Reference |
| t₁/₂ (Internalization) | 1.5 min | Bronchial Epithelial Cells | Flow Cytometry | [9] |
| EC₅₀ (Internalization) | 1.1 nM | Bronchial Epithelial Cells | Flow Cytometry | [9] |
| Internalization at 30 min | ~50% | Cancer Cell Lines (Breast, Pancreas, Lung) | Flow Cytometry | [11] |
| Internalization at 50 min | ~94.6% | Cancer Cell Lines | ImageStream Flow Cytometry | [11] |
Table 3: In Vivo Tumor Uptake of Radiolabeled this compound Analogs in Mouse Models
| Radiotracer | Tumor Model | Uptake (%ID/g) | Time Point | Reference |
| [¹⁸F]FBA-A20FMDV2 | DX3puroβ6 | 0.66 ± 0.09 | - | [6][12] |
| [¹⁸F]FBA-(PEG₂₈)₂-A20FMDV2 | DX3puroβ6 | 2.3 ± 0.2 | - | [12] |
| [⁶⁴Cu]Cu-CB-TE1A1P-PEG₂₈-A20FMDV2 | BxPC-3 | ~4% | 4 h | [13] |
| [⁶⁴Cu]Cu-BaBaSar-PEG₂₈-A20FMDV2 | BxPC-3 | ~3.5% | 4 h | [13] |
Signaling and Intracellular Trafficking
Binding of this compound to αvβ6 on the cell surface initiates a rapid, ligand-induced endocytosis of the receptor-ligand complex. This process serves to clear the receptor from the cell surface and is a key consideration for the development of this compound-based therapeutics.
An siRNA screen identified that this internalization is dependent on dynamin and involves both clathrin- and caveolin-mediated endocytosis pathways.[11] Once internalized, the this compound-αvβ6 complex is trafficked through the endosomal system. It is initially found in early endosomes, as marked by the protein EEA1, before moving to perinuclear recycling endosomes positive for Rab11.[11] A significant portion of the internalized, ligand-bound integrin is eventually recycled back to the cell surface.[11]
Experimental Protocols
The study of this compound and its interaction with αvβ6 involves a range of specialized biochemical and cell-based assays. Below are outlines of key experimental methodologies.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of this compound or its analogs for αvβ6 and other RGD-binding integrins to assess selectivity.
-
Materials: Soluble recombinant integrin protein (e.g., αvβ6, αvβ3), a tritiated RGD-mimetic radioligand (e.g., [³H]this compound), test peptide (unlabeled this compound), scintillation fluid, and a microplate scintillation counter.
-
Methodology:
-
A constant concentration of the radioligand and soluble integrin are incubated in a multi-well plate.
-
Increasing concentrations of the unlabeled test peptide are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound radioligand is separated from unbound ligand (e.g., using size exclusion chromatography or filter plates).
-
The amount of bound radioactivity is quantified by scintillation counting.
-
Data are plotted as percent inhibition versus competitor concentration, and an IC₅₀ value is determined by non-linear regression.
-
Flow Cytometry-Based Internalization Assay
This assay quantifies the rate and extent of ligand-induced receptor internalization from the cell surface.
-
Materials: αvβ6-expressing cells (e.g., BxPC-3, A375Pβ6), fluorochrome-labeled this compound (e.g., Cy5-A20Fmdv2), flow cytometer.
-
Methodology:
-
Cells are cooled to 4°C to inhibit endocytosis and incubated with a saturating concentration of fluorochrome-labeled this compound to label the surface-expressed αvβ6.
-
Unbound peptide is washed away with cold buffer.
-
A baseline sample (T=0) is taken to measure initial surface fluorescence.
-
The remaining cells are warmed to 37°C to allow internalization to proceed.
-
At various time points, aliquots of cells are removed and placed on ice to stop further internalization.
-
A quenching agent or an acidic wash is used to extinguish the fluorescence of any remaining surface-bound peptide. The remaining fluorescence is from internalized peptide.
-
The mean fluorescence intensity of the cells at each time point is measured by flow cytometry.
-
The rate of internalization (t₁/₂) can be calculated from the time-course data.
-
In Vivo PET Imaging and Biodistribution
This protocol evaluates the tumor-targeting efficacy, pharmacokinetics, and off-target accumulation of a radiolabeled this compound analog.
-
Materials: A radiolabeled this compound analog (e.g., [¹⁸F]FB-A20FMDV2), tumor-bearing animal model (e.g., mice with αvβ6-positive xenografts), a small animal PET/CT scanner, and a gamma counter.
-
Methodology:
-
The radiotracer is administered to tumor-bearing mice via intravenous injection.
-
For blocking studies, a separate cohort of animals is co-injected with an excess of unlabeled this compound to demonstrate target specificity.
-
Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 1, 4, 24 hours).
-
After the final imaging session, animals are euthanized. Tissues of interest (tumor, blood, major organs) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
PET images are reconstructed and analyzed to visualize tracer distribution and quantify tumor-to-background ratios.
-
References
- 1. researchgate.net [researchgate.net]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization and evaluation of (64)Cu-labeled this compound conjugates for imaging the integrin αvβ 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the RGD Motif in A20Fmdv2's High-Affinity Binding to Integrin αvβ6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The A20Fmdv2 peptide, derived from the Foot-and-Mouth Disease Virus (FMDV), has emerged as a powerful tool for targeting the αvβ6 integrin, a receptor overexpressed in various cancers and fibrotic diseases. Its high affinity and remarkable selectivity are central to its utility in molecular imaging and targeted therapy. This technical guide provides an in-depth examination of the molecular interactions governing this compound binding, with a specific focus on the indispensable role of the Arginyl-Glycyl-Aspartic acid (RGD) motif. We will dissect the quantitative binding kinetics, detail the experimental protocols used for its characterization, and visualize the structural and functional consequences of this critical interaction.
The RGD Motif: The Primary Anchor for αvβ6 Recognition
Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix interactions. A subset of these, including αvβ6, recognizes the RGD tripeptide sequence present in various extracellular matrix (ECM) proteins.[1] this compound, a 20-amino acid peptide (NAVPNLRGD LQVLAQKVART), leverages this canonical interaction.[2][3] The RGD sequence within this compound serves as the primary recognition and initial binding site for the αvβ6 integrin.[2]
The essential nature of this RGD-mediated binding is demonstrated by competition assays and the cation-dependency of the interaction. Binding of this compound to αvβ6 can be partially reversed by excess concentrations of RGD-mimetic small molecules and fully reversed by EDTA, which chelates the divalent cations necessary for integrin function.[2][4] This confirms that the RGD motif is the foundational contact point for this compound's engagement with the integrin.
However, the RGD sequence alone does not account for the peptide's exceptional potency and selectivity. The regions flanking the RGD motif are critical in regulating binding specificity and affinity.[2]
Quantitative Analysis of this compound Binding Affinity and Selectivity
The this compound peptide exhibits nanomolar to sub-nanomolar affinity for the αvβ6 integrin, coupled with high selectivity over other RGD-binding integrins. This makes it a superior targeting agent. The following tables summarize the key quantitative data from various studies.
| Parameter | Value | Target Integrin | Method | Reference |
| KD | 0.22 nmol/L | αvβ6 | Radioligand Binding Assay ([3H]this compound) | [4][5] |
| IC50 | 0.5 nmol/L | αvβ6 | Inhibition of cell binding to LAP | [2] |
| IC50 | 3 nmol/L | αvβ6 | Ligand Inhibition Assay | [3] |
| IC50 | 0.93 nmol/L | αvβ6 | Solid Phase Binding Assay | [6] |
| EC50 | 1.1 nmol/L | αvβ6 | Ligand-Induced Internalization (Flow Cytometry) | [4] |
| pKi | 9.82 ± 0.04 | αvβ6 | Selectivity Profile | [7] |
| Integrin Subtype | Binding Affinity / Inhibition | Method | Reference |
| αvβ6 | KD: 0.22 nmol/L | Radioligand Binding Assay | [4][5] |
| Other RGD Integrins | At least 85-fold lower affinity | Radioligand Binding Assay | [4][5] |
| αvβ3, αvβ5, α5β1 | >1,000-fold lower activity | Ligand Inhibition Assay | [3] |
| Other RGD Integrins | < 50% inhibition at 1 µM | Competition Binding Assay | [5] |
Structural Basis for High Affinity: A Two-Site Binding Model
While the RGD motif is essential for initial contact, the remarkable affinity of this compound is attributed to a secondary structure and a "synergy" binding site. Nuclear Magnetic Resonance (NMR) studies have revealed that upon binding, the C-terminal portion of the this compound peptide forms an α-helix.[2][8] This helical conformation is critical as it presents additional residues, specifically a conserved LXXL motif (in this compound, LQVL), as a defined hydrophobic binding face.[2][9]
This leads to a two-site binding mechanism:
-
Initial Docking: The RGD motif on this compound makes the initial, cation-dependent contact with the primary binding pocket of αvβ6.
-
Synergistic Engagement: This initial binding facilitates the engagement of the LQVL motif, stabilized by the C-terminal α-helix, with a hypothesized synergy site on the integrin.[2][4] This second interaction dramatically increases the stability and affinity of the complex.
Figure 1: Two-site binding model of this compound to the αvβ6 integrin.
Experimental Protocols
The characterization of the this compound-αvβ6 interaction relies on several key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the equilibrium dissociation constant (KD) and selectivity of a radiolabeled ligand.
Methodology:
-
Preparation: A radiolabeled form of the peptide, such as [3H]this compound, is synthesized.[4] Cells or recombinant protein expressing the target integrin (αvβ6) are prepared.
-
Incubation: A constant concentration of the radioligand is incubated with the cells/protein in the presence of increasing concentrations of a non-labeled competitor (e.g., unlabeled this compound).
-
Separation: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a membrane that traps the cells/protein.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as bound radioactivity versus the concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined. The KD of the radioligand can be calculated from saturation binding experiments where increasing concentrations of the radioligand are used.
Figure 2: Workflow for a competitive radioligand binding assay.
Flow Cytometry for Integrin Internalization
This method quantifies the ligand-induced internalization of the integrin from the cell surface.
Methodology:
-
Cell Preparation: Bronchial epithelial cells or other cells expressing αvβ6 are harvested.[4]
-
Ligand Incubation: Cells are incubated with varying concentrations of this compound for different time points at 37°C to allow for internalization.
-
Staining: Cells are stained on ice (to prevent further trafficking) with a fluorescently labeled antibody that recognizes an extracellular epitope of the αvβ6 integrin.
-
Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in mean fluorescence intensity corresponds to a reduction in surface-expressed integrin due to internalization.
-
Data Analysis: The rate of internalization (t1/2) and the concentration-dependence (EC50) are calculated from the time-course and dose-response data, respectively.[4]
Saturation Transfer Difference (STD) NMR Spectroscopy
This technique identifies which specific protons of the ligand (this compound) are in close proximity to the receptor (αvβ6), providing structural information about the binding interface.
Methodology:
-
Sample Preparation: A solution containing the αvβ6 integrin and the this compound peptide is prepared in a suitable buffer.
-
NMR Experiment: Two NMR spectra are acquired. In one, a selective radiofrequency pulse saturates a resonance from the protein that is far from any ligand resonances. In the other (the reference spectrum), the pulse is applied at a frequency where there are no protein or ligand resonances.
-
Difference Spectrum: The reference spectrum is subtracted from the saturated spectrum.
-
Analysis: Only the protons on the ligand that were in close contact (within ~5 Å) with the saturated protein will show signals in the difference spectrum. The intensity of these signals is proportional to the proximity of the ligand protons to the receptor surface. This method has been used to confirm the interaction of both the RGD motif and the C-terminal residues with the integrin.[10]
Functional Consequences of RGD-Mediated Binding
The binding of this compound to the αvβ6 integrin is not a static event; it triggers significant cellular responses.
-
Rapid Internalization: Engagement by this compound causes the rapid, concentration-dependent internalization of the αvβ6 integrin from the cell surface.[4] The half-life (t1/2) for this process is approximately 1.5 minutes.[4]
-
Delayed Recycling: Following internalization, the continued engagement of the RGD motif within the endosomal compartments appears to play a role in delaying the recycling of the integrin back to the plasma membrane.[4] This may function as a homeostatic mechanism to control the levels of surface αvβ6 after ligand binding.[4]
This process of high-affinity binding followed by internalization is fundamental to the application of this compound in targeted therapies, where it can be used to deliver cytotoxic payloads or imaging agents specifically to αvβ6-expressing cells.[11]
Figure 3: Functional pathway following this compound binding to αvβ6.
Conclusion
The RGD motif is the cornerstone of the this compound peptide's interaction with the αvβ6 integrin, serving as the essential primary docking site. However, the peptide's exceptional high affinity and specificity are not derived from this motif alone. They are the result of a sophisticated, cooperative binding mechanism involving a C-terminal α-helix that presents a secondary, synergistic binding motif. This two-site interaction creates a highly stable complex, leading to rapid receptor internalization and altered receptor trafficking. A thorough understanding of the central role of the RGD motif, complemented by its structural context, is paramount for the rational design and optimization of this compound-based agents for the diagnosis and treatment of cancer and fibrosis.
References
- 1. Frontiers | Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Kinetics of A20FMDV2 for αvβ6 Integrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of the A20FMDV2 peptide to the αvβ6 integrin, a critical interaction with significant implications for cancer research and therapy. This compound, a 20-amino acid peptide derived from the foot-and-mouth disease virus, demonstrates high affinity and selectivity for the αvβ6 integrin, which is overexpressed in various cancers.[1][2][3] This document details the quantitative binding data, experimental methodologies, and associated signaling pathways.
Quantitative Binding Affinity and Kinetics
The binding of this compound to the αvβ6 integrin has been characterized by its high affinity, as evidenced by low nanomolar dissociation constants (KD). The following table summarizes the key quantitative data from radioligand binding assays.
| Parameter | Value | Method | Source |
| Dissociation Constant (KD) | 0.22 nmol/L | [3H]this compound Radioligand Binding Assay | [1][3] |
| EC50 (Internalization) | 1.1 nmol/L | Flow Cytometry | [1][3] |
| Internalization Half-life (t1/2) | 1.5 min | Flow Cytometry | [1][3] |
| Dissociation Half-life (t1/2) with EDTA | 2.0 ± 0.5 h | [3H]this compound Radioligand Binding Assay | [1] |
Note: The binding of [3H]this compound to αvβ6 could only be fully reversed in the presence of EDTA, suggesting a highly stable interaction. Partial reversal was observed with an RGD-mimetic small molecule or unlabeled this compound.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding data. The following sections outline the protocols for the key experiments used to characterize the this compound-αvβ6 interaction.
Radioligand Binding Assay for Determination of KD
This protocol describes a saturation binding experiment using a radiolabeled form of this compound to determine the equilibrium dissociation constant (KD).
Materials:
-
Purified human αvβ6 integrin
-
[3H]this compound (radioligand)
-
Unlabeled this compound
-
Assay Buffer (e.g., Tris-buffered saline with divalent cations like Mg2+ or Mn2+)
-
GF/C filter papers (pre-soaked in poly-ethylenimine)
-
Scintillation fluid
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Plate Preparation: Add a constant amount of purified αvβ6 integrin to each well of a 96-well plate.
-
Ligand Addition:
-
Total Binding: Add increasing concentrations of [3H]this compound to designated wells.
-
Non-specific Binding: To a parallel set of wells, add the same increasing concentrations of [3H]this compound along with a high concentration of unlabeled this compound (or another competing ligand) to saturate the specific binding sites.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 4-6 hours) at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation.[1]
-
Filtration: Rapidly filter the contents of each well through GF/C filter papers using a vacuum filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of [3H]this compound.
-
Fit the data to a one-site binding (hyperbola) equation to determine the KD and Bmax (maximum number of binding sites).
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity using a radioligand assay.
Flow Cytometry for Ligand-Induced Internalization
This protocol measures the rate of αvβ6 integrin internalization upon binding of this compound.
Materials:
-
Cells expressing αvβ6 integrin (e.g., bronchial epithelial cells)
-
Fluorescently labeled this compound (e.g., Cy5-A20FMDV2)
-
Flow cytometry buffer (e.g., PBS with BSA)
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture αvβ6-expressing cells to confluency. Detach the cells using a gentle method to maintain cell surface protein integrity.
-
Labeling: Resuspend the cells in cold flow cytometry buffer and incubate with a saturating concentration of fluorescently labeled this compound on ice to allow binding without internalization.
-
Internalization Induction: Warm the cell suspension to 37°C to initiate internalization.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the cell suspension and place it on ice to stop internalization.
-
Quenching/Washing: Wash the cells with cold buffer to remove unbound ligand. To differentiate between surface-bound and internalized ligand, a quenching agent that reduces the fluorescence of the surface-bound label can be used.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells at each time point using a flow cytometer. The decrease in surface fluorescence or increase in total cellular fluorescence (depending on the quenching strategy) indicates the extent of internalization.
-
Data Analysis: Plot the percentage of internalized ligand against time. Fit the data to a one-phase association curve to determine the internalization rate (kint) and the half-life (t1/2) of internalization.
Workflow for Flow Cytometry Internalization Assay
Caption: Workflow for measuring this compound-induced αvβ6 internalization via flow cytometry.
Signaling Pathways
The binding of this compound to αvβ6 not only facilitates its internalization but also triggers downstream signaling cascades that are implicated in cancer progression. The primary signaling event initiated by αvβ6 is the activation of transforming growth factor-beta (TGF-β), a potent regulator of cell growth, differentiation, and invasion.[4][5]
Key Signaling Events:
-
TGF-β Activation: αvβ6 binds to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases active TGF-β.[4][6]
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway downstream of αvβ6 has been shown to promote cell proliferation.[1]
-
FAK/AKT Pathway: The Focal Adhesion Kinase (FAK) and AKT signaling axis is another pathway implicated in αvβ6-mediated cell survival and migration.[7]
-
MMP Upregulation: αvβ6 signaling can lead to the increased expression and activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix and facilitate tumor invasion.[4]
This compound-αvβ6 Signaling Cascade
Caption: Downstream signaling pathways activated by this compound binding to αvβ6 integrin.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical quantification of the integrin αvβ6 by [18F]FB-A20FMDV2 positron emission tomography in healthy and fibrotic human lung (PETAL Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin αVβ6-mediated activation of latent TGF-β requires the latent TGF-β binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin αvβ6 contributes to the development of intestinal fibrosis via the FAK/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A20FMDV2 Stereochemistry and Receptor Binding: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interplay between the stereochemistry of the A20FMDV2 peptide and its binding affinity to the αvβ6 integrin receptor, a key target in oncology and fibrosis research. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the associated signaling pathways, serving as a vital resource for researchers and professionals in drug development.
Introduction: this compound and the αvβ6 Integrin Target
The this compound peptide, a 20-amino acid sequence (NAVPNLRGDLQVLAQKVART) derived from the foot-and-mouth disease virus, has emerged as a highly potent and selective ligand for the αvβ6 integrin.[1][2] The αvβ6 integrin is a cell surface receptor with limited expression in healthy adult tissues but is significantly upregulated in various pathological conditions, including numerous cancers and fibrotic diseases, making it a promising therapeutic and diagnostic target.[3]
The remarkable selectivity of this compound for αvβ6 is attributed to the presence of an Arginyl-Glycinyl-Aspartic acid (RGD) motif, a common recognition sequence for many integrins, in conjunction with a synergistic binding site.[4] The peptide's conformation, particularly its stereochemistry, plays a pivotal role in its high-affinity interaction with the receptor, influencing both its efficacy as a targeting agent and its stability in biological systems.[3][5]
Data Presentation: Quantitative Analysis of this compound and Analog Binding Affinity
The binding affinity of this compound and its derivatives to the αvβ6 integrin has been quantified using various in vitro assays. The following tables summarize the key quantitative data from the literature, providing a comparative overview of different constructs.
| Compound | Assay Type | Cell Line/System | Binding Affinity (IC50/Kd) | Reference(s) |
| Native this compound | ||||
| This compound | Competitive Inhibition | - | 3 nM (IC50) | [6] |
| [3H]this compound | Radioligand Binding | - | 0.22 nmol/l (Kd) | [2] |
| Radiolabeled this compound Analogs | ||||
| [64Cu]Cu-DOTA-(PEG28)2-A20FMDV2 | Saturation Binding | CaSki cells | 62.4 ± 3.7 nM (Kd) | [7] |
| [64Cu]Cu-DOTA-(PEG28)2-A20FMDV2 | Saturation Binding | BxPC-3 cells | 37.6 ± 5.4 nM (Kd) | [7] |
| [64Cu]Cu-PCTA-(PEG28)2-A20FMDV2 | Saturation Binding | CaSki cells | 60.4 ± 6.7 nM (Kd) | [7] |
| [64Cu]Cu-PCTA-(PEG28)2-A20FMDV2 | Saturation Binding | BxPC-3 cells | 38.1 ± 4.7 nM (Kd) | [7] |
| [68Ga]Ga-Integrin αvβ6-peptide-THP | Competitive Binding | BxPC-3 cells | Nanomolar range | [8] |
| Stereoisomeric and Modified this compound Analogs | ||||
| N-terminal D-Asn and C-terminal D-Thr substituted this compound | Not specified | Not specified | Maintained binding affinity | [5] |
The Importance of Stereochemistry in Receptor Binding and Stability
The three-dimensional structure of this compound is crucial for its interaction with αvβ6. The peptide adopts a hairpin-like conformation with the RGD motif located at the turn, facilitating its insertion into the binding pocket of the integrin.[9] Modifications to the peptide's stereochemistry, such as the introduction of D-amino acids, have been explored to enhance its stability and pharmacokinetic properties without compromising its binding affinity.
Studies have shown that substituting the N-terminal Asn1 and C-terminal Thr20 with their corresponding D-amino acid analogs can improve the serum stability of this compound.[5] Importantly, these modifications did not negatively impact the peptide's binding affinity for αvβ6, indicating that these terminal positions are not critical for the primary interaction with the receptor.[5] Further modifications with non-natural amino acids like citrulline and hydroxyproline (B1673980) have been shown to restore binding specificity in cyclized this compound variants that exhibited increased nonspecific integrin binding.[10] These findings underscore the potential for stereochemical modifications to optimize this compound-based therapeutics and diagnostics.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the stereochemistry and receptor binding of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of unlabeled this compound or its analogs by measuring their ability to compete with a radiolabeled ligand for binding to the αvβ6 receptor.
Workflow for Competitive Radioligand Binding Assay
References
- 1. Integrin αvβ6 Promotes Lung Cancer Proliferation and Metastasis through Upregulation of IL-8–Mediated MAPK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting integrin αvβ6 with gallium-68 tris (hydroxypyridinone) based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A20Fmdv2: A Selective αvβ6 Integrin Antagonist for Research and Drug Development
An In-depth Technical Guide
The integrin αvβ6 has emerged as a compelling therapeutic target in oncology and fibrotic diseases due to its restricted expression in healthy tissues and significant upregulation in various pathologies. A20Fmdv2, a 20-amino acid peptide derived from the foot-and-mouth disease virus (FMDV), has been identified as a highly potent and selective antagonist of the αvβ6 integrin.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role in modulating αvβ6-mediated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on integrin-targeted therapies.
Core Concepts: Mechanism of Action
This compound is a 20-mer peptide with the sequence NAVPNLRGDLQVLAQKVART.[3][4] Its high affinity and selectivity for the αvβ6 integrin are attributed to the presence of the conserved Arginine-Glycine-Aspartic acid (RGD) motif, which is recognized by several integrins, and a post-RGD α-helical domain that confers specificity for αvβ6.[1][5] The RGDLXXL motif within the peptide is a key recognition sequence for αvβ6.[3] By binding to αvβ6, this compound competitively inhibits the binding of natural ligands, such as the latency-associated peptide (LAP) of Transforming Growth Factor-beta (TGF-β), thereby blocking downstream signaling pathways.[6]
One of the critical functions of αvβ6 is the activation of latent TGF-β, a potent pro-fibrotic and pro-tumorigenic cytokine.[6][7][8] The binding of αvβ6 to the RGD sequence within LAP induces a conformational change that releases active TGF-β.[6] this compound, by occupying the RGD-binding site on αvβ6, directly prevents this activation process.[9] This antagonistic action forms the basis of its therapeutic potential in diseases driven by excessive TGF-β signaling, such as idiopathic pulmonary fibrosis (IPF) and various cancers.[1][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its derivatives from various preclinical and clinical studies.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (αvβ6) | 3 nmol/L | ELISA-based ligand binding assay | [3] |
| Selectivity | >1,000-fold vs. αvβ3, αvβ5, α5β1 | ELISA-based ligand binding assay | [3] |
| KD | 0.22 nmol/L | Radioligand binding assay with [3H]this compound | [2][4] |
| Selectivity | >85-fold vs. other RGD integrins | Radioligand binding assay | [2][4] |
| pKi | 9.82 ± 0.04 | Radioligand competition binding assays | [11] |
Table 2: In Vitro and In Vivo Activity of this compound and its Conjugates
| Compound/Assay | Result | Model System | Reference |
| This compound-induced αvβ6 internalization (t1/2) | 1.5 min | Bronchial epithelial cells (flow cytometry) | [2] |
| This compound-induced αvβ6 internalization (EC50) | 1.1 nmol/L | Bronchial epithelial cells (flow cytometry) | [2] |
| [18F]FBA-A20FMDV2 tumor uptake | 0.66 ± 0.09 %ID/g | DX3puroβ6 tumor-bearing mice | [12][13] |
| [18F]FBA-PEG28-A20FMDV2 tumor uptake | 2.3 ± 0.2 %ID/g | DX3puroβ6 tumor-bearing mice | [12][13] |
| [68Ga]Ga-DOTA-(PEG28)2-A20FMDV2 internalization (1h) | ~11% | BxPC-3 cells | [12] |
| [177Lu]Lu-IBA-DOTA-(PEG28)2-A20FMDV2 therapy | Significant tumor growth inhibition | BxPC-3 tumor-bearing mice | [12][14] |
| This compound-drug conjugate (SG3299) therapy | Significant suppression of tumor growth | PDAC xenografts in mice | [1][15] |
Table 3: Clinical Data for [18F]FB-A20FMDV2 PET Imaging in Pulmonary Fibrosis
| Parameter | Healthy Subjects | IPF Patients | Reference |
| Volume of Distribution (VT) (mL/cm³) | 0.88 (0.60, 1.29) | 1.40 (1.22, 1.61) | [10][16][17] |
| Standardized Uptake Value (SUV) | 0.54 (0.36, 0.81) | 1.03 (0.86, 1.22) | [10][16][17] |
| IPF/Healthy VT Ratio | - | 1.59 (1.09, 2.32) | [10][16][17] |
| IPF/Healthy SUV Ratio | - | 1.91 (1.27, 2.87) | [10][16][17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the αvβ6 signaling pathway antagonized by this compound and a typical experimental workflow for evaluating this compound-based radiotracers.
Caption: this compound antagonism of the αvβ6 integrin signaling pathway.
Caption: Experimental workflow for preclinical evaluation of this compound-based agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (KD) and selectivity of this compound for αvβ6 integrin.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound and other competing integrin ligands
-
Soluble recombinant human αvβ6 integrin
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add a fixed concentration of soluble αvβ6 integrin to each well.
-
Add increasing concentrations of unlabeled this compound or other competing ligands to designated wells for competition binding experiments. For saturation binding, add only the assay buffer.
-
Add a fixed concentration of [3H]this compound to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: For saturation binding, plot bound [3H]this compound against the concentration of free [3H]this compound to determine KD and Bmax. For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.
Cellular Uptake and Internalization Assay
Objective: To quantify the rate and extent of this compound-mediated αvβ6 internalization in cells.
Materials:
-
αvβ6-expressing cells (e.g., A375Pβ6, BxPC-3) and a corresponding αvβ6-negative control cell line.[18]
-
Fluorescently labeled or radiolabeled this compound.
-
Cell culture medium.
-
Flow cytometer or confocal microscope.
-
Trypsin-EDTA.
-
Acid wash buffer (to distinguish surface-bound from internalized ligand).
Procedure:
-
Plate αvβ6-positive and negative cells in appropriate culture vessels and grow to confluence.
-
Incubate the cells with labeled this compound at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For each time point, wash the cells with ice-cold PBS to stop internalization.
-
To differentiate between surface-bound and internalized peptide, treat one set of cells with an acid wash buffer to strip surface-bound ligand.
-
Harvest the cells using trypsin-EDTA.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of cell-associated this compound.
-
Alternatively, visualize the subcellular localization of the labeled peptide using confocal microscopy.
-
Data Analysis: Plot the amount of internalized this compound over time to determine the internalization rate (t1/2). Plot the internalized amount against the concentration of this compound to determine the EC50.
In Vivo PET/SPECT Imaging
Objective: To non-invasively visualize and quantify the biodistribution of a radiolabeled this compound analog in an animal model of disease.
Materials:
-
Radiolabeled this compound (e.g., [18F]FB-A20FMDV2, [68Ga]Ga-DOTA-(PEG28)2-A20FMDV2).[4][12]
-
Tumor- or fibrosis-bearing mice.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET or SPECT scanner.
-
CT or MRI for anatomical co-registration.
Procedure:
-
Anesthetize the animal and place it on the scanner bed.
-
Administer a defined dose of the radiolabeled this compound via intravenous injection (e.g., tail vein).
-
Acquire dynamic or static PET/SPECT images over a specified duration (e.g., 1-4 hours post-injection).
-
For blocking studies, co-inject an excess of unlabeled this compound to demonstrate target specificity.
-
Following the imaging session, a CT or MRI scan may be performed for anatomical reference.
-
Euthanize the animal at the end of the study and collect major organs and tumors for biodistribution analysis using a gamma counter.
-
Data Analysis: Reconstruct the PET/SPECT images and co-register them with the anatomical images. Draw regions of interest (ROIs) over the tumor and other organs to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g). Compare the uptake in the target tissue with and without the blocking agent to confirm specificity.
Conclusion
This compound is a versatile and highly specific tool for targeting the αvβ6 integrin. Its utility has been demonstrated in a wide range of preclinical applications, from in vitro binding assays to in vivo imaging and therapy. The development of modified and conjugated forms of this compound continues to expand its potential for clinical translation. This guide provides a foundational understanding of this compound for researchers and drug developers aiming to leverage the therapeutic potential of targeting the αvβ6 integrin. The detailed protocols and quantitative data presented herein should serve as a valuable resource for the design and execution of future studies in this promising area of research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical quantification of the integrin αvβ6 by [18F]FB-A20FMDV2 positron emission tomography in healthy and fibrotic human lung (PETAL Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrin αvβ6-specific therapy for pancreatic cancer developed from foot-and-mouth-disease virus [thno.org]
- 16. Clinical quantification of the integrin αvβ6 by [18F]FB-A20FMDV2 positron emission tomography in healthy and fibrotic human lung (PETAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical quantification of the integrin αvβ6 by [<sup>18</sup>F]FB-A20FMDV2 positron emission tomography in healthy and fibrotic human lung (PETAL Study) - ProQuest [proquest.com]
- 18. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating A20Fmdv2 in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. A key player in the pathogenesis of IPF is the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. The integrin αvβ6 is a primary activator of latent TGF-β in the lung, making it a critical therapeutic and diagnostic target. The peptide A20Fmdv2, derived from the foot-and-mouth disease virus, exhibits high selectivity for αvβ6. This technical guide provides a comprehensive overview of the investigation of this compound in the context of IPF, focusing on its utility as an imaging biomarker and the therapeutic potential of targeting the αvβ6 integrin. We present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development in this area.
Introduction: The Role of αvβ6 Integrin in IPF
Idiopathic Pulmonary Fibrosis is a complex disease with a poorly understood etiology. However, a central molecular mechanism is the excessive deposition of extracellular matrix (ECM) by activated myofibroblasts. TGF-β is a master regulator of this process, and its activation from a latent form is a critical step. The αvβ6 integrin, expressed on the surface of alveolar epithelial cells, plays a pivotal role in this activation.[1][2] In response to lung injury, αvβ6 expression is significantly upregulated. It binds to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases active TGF-β.[1][3] This localized activation of TGF-β promotes fibroblast proliferation, differentiation into myofibroblasts, and subsequent collagen deposition, driving the fibrotic process.[4] Given its restricted expression in healthy tissue and upregulation in fibrotic lungs, αvβ6 has emerged as a highly attractive target for both imaging and therapeutic intervention in IPF.[5][6]
This compound: A Selective Ligand for αvβ6 Integrin
This compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus that demonstrates high affinity and selectivity for the αvβ6 integrin.[7] This specificity has been leveraged to develop radiolabeled this compound derivatives as positron emission tomography (PET) imaging agents. These agents allow for the non-invasive quantification and monitoring of αvβ6 expression in the lungs of both preclinical models and human patients with IPF.[8]
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies investigating this compound-based imaging and therapeutic inhibition of αvβ6 in the context of IPF.
Table 1: Preclinical Efficacy of αvβ6 Integrin Inhibitors in Bleomycin-Induced Lung Fibrosis
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| GSK3008348 | C57BL/6 Mice | 1 mg/kg, intranasal | Reduced lung collagen deposition. | [5][9] |
| PLN-74809 (Bexotegrast) | C57BL/6 Mice | Oral, dose-dependent | Dose-dependent reduction in pulmonary Smad3 phosphorylation and collagen deposition. Reduced Col1a1 mRNA expression in lung slices by ~50% at 2 nM. | [10][11][12] |
| Anti-αvβ6 mAb (3G9) | SV129 & C57Bl6 Mice | 0.3-10 mg/kg/week, intraperitoneal | Dose-dependent decrease in lung collagen. Near maximal efficacy at ≥1 mg/kg. | [13] |
Table 2: Clinical Data of [¹⁸F]FB-A20Fmdv2 PET Imaging in IPF Patients
| Parameter | Healthy Controls (n=6) | IPF Patients (n=7) | Ratio (IPF/Healthy) | p-value | Reference |
| Volume of Distribution (VT, mL/cm³) (Geometric Mean, 95% CI) | 0.88 (0.60, 1.29) | 1.40 (1.22, 1.61) | 1.59 (1.09, 2.32) | <0.05 | [14][15] |
| Standardized Uptake Value (SUV) (Geometric Mean, 95% CI) | 0.54 (0.36, 0.81) | 1.03 (0.86, 1.22) | 1.91 (1.27, 2.87) | <0.01 | [14][15] |
Table 3: Clinical Trial Data for the αvβ6/αvβ1 Inhibitor Bexotegrast (PLN-74809) in IPF
| Study Phase | Dose | Duration | Key Findings | Reference |
| Phase 2a (INTEGRIS-IPF) | 40, 80, 160, 320 mg once daily | 12 weeks | Well-tolerated. Reduction in FVC decline versus placebo. Dose-dependent antifibrotic effect on QLF imaging. Decrease in serum biomarkers of collagen synthesis. | [3][16][17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the investigation of this compound in IPF. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway of αvβ6-Mediated TGF-β Activation
Caption: αvβ6 integrin on epithelial cells binds to and activates latent TGF-β, initiating pro-fibrotic signaling.
Therapeutic Intervention Targeting αvβ6 Integrin
References
- 1. scispace.com [scispace.com]
- 2. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. med.emory.edu [med.emory.edu]
- 5. GSK3008348 / GSK [delta.larvol.com]
- 6. Clinical quantification of the integrin αvβ6 by [18F]FB-A20FMDV2 positron emission tomography in healthy and fibrotic human lung (PETAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pliant Therapeutics Announces Positive Data from the [globenewswire.com]
- 17. stainsfile.com [stainsfile.com]
A20FMDV2 as a Biomarker for αvβ6 Integrin Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrin αvβ6 is a heterodimeric cell surface receptor that is typically expressed at low levels in healthy adult epithelial tissues. However, its expression is significantly upregulated in various pathological conditions, including numerous cancers (such as pancreatic, lung, and colon cancer) and fibrotic diseases. This differential expression profile makes αvβ6 a compelling biomarker and a promising target for diagnostic and therapeutic applications. A20FMDV2, a 20-amino acid peptide derived from the foot-and-mouth disease virus, has emerged as a highly selective and high-affinity ligand for αvβ6.[1][2] Its ability to specifically bind to αvβ6 has led to its development as a powerful tool for the in vivo imaging and targeted drug delivery to αvβ6-expressing cells. This technical guide provides a comprehensive overview of this compound as a biomarker for αvβ6 expression, including its mechanism of action, quantitative binding data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action and Specificity
This compound is a 20-mer peptide with the amino acid sequence NAVPNLRGDLQVLAQKVART.[3][4] It contains the canonical Arg-Gly-Asp (RGD) motif, which is a common recognition site for many integrins. However, the high selectivity of this compound for αvβ6 is conferred by the surrounding amino acid sequence, which forms a specific hairpin structure with the RGD motif at the tip of the turn, followed by a C-terminal α-helix.[2] This conformation allows for optimal interaction with the αvβ6 binding pocket.
The specificity of this compound is a critical attribute for its use as a biomarker. It exhibits significantly higher affinity for αvβ6 over other RGD-binding integrins, such as αvβ3, αvβ5, and α5β1, with a selectivity of over 1000-fold reported in some studies.[1] This high degree of specificity minimizes off-target binding and ensures that imaging signals or therapeutic effects are localized to tissues and cells overexpressing αvβ6.
Quantitative Data
The interaction between this compound and αvβ6 has been quantified in numerous studies. The following tables summarize key quantitative data, providing a reference for researchers designing experiments or evaluating the potential of this compound-based agents.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 3 nM | Inhibition of αvβ6-ligand binding | [1] |
| KD | 0.22 nmol/l | Radioligand binding assay ([3H]this compound) | [5] |
| EC50 | 1.1 nmol/l | Ligand-induced internalization in bronchial epithelial cells | [5] |
Table 1: Binding Affinity and Potency of this compound for αvβ6 Integrin
| Radiotracer | Tumor Model | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | Reference |
| [18F]FBA-A20FMDV2 | DX3puroβ6 xenograft | 0.66 ± 0.09 | 0.06 | [6] |
| [18F]FBA-PEG28-A20FMDV2 | BxPC-3 xenograft | 0.69 ± 0.19 | 0.12 ± 0.03 | [7] |
| [64Cu]Cu-PCTA-(PEG28)2-A20FMDV2 | BxPC-3 xenograft | 3.86 ± 0.58 | - | [8] |
| [68Ga]Ga-DOTA-(PEG28)2-A20FMDV2 | BxPC-3 xenograft | ~15% uptake | - | [6] |
| [177Lu]Lu-IBA-DOTA-(PEG28)2-A20FMDV2 | BxPC-3 xenograft | - | ~8% uptake | [6] |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Derivatives (% Injected Dose per Gram)
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Radiolabeling of this compound for PET Imaging
This protocol describes a general method for radiolabeling this compound with a positron-emitting radionuclide, such as Fluorine-18 (18F), for in vivo imaging.
Materials:
-
This compound peptide (with a chelator like NOTA or DOTA for radiometals, or a precursor for 18F labeling)
-
Radionuclide (e.g., [18F]Fluoride)
-
Reaction buffer (e.g., 0.1 M sodium acetate (B1210297), pH 4.0 for Al18F labeling)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
HPLC system for quality control
-
Reaction vials and heating block
Procedure:
-
Preparation of Radionuclide: Prepare the aqueous solution of the radionuclide (e.g., [18F]Fluoride). For some methods, azeotropic drying may be required.
-
Radiolabeling Reaction:
-
For chelator-based labeling (e.g., with 68Ga or 64Cu), dissolve the this compound-chelator conjugate in the reaction buffer. Add the radionuclide and incubate at an optimized temperature (e.g., 95-100°C) for a specific duration (e.g., 15 minutes).
-
For 18F-labeling using a prosthetic group (e.g., Al18F), first form the Al18F complex by mixing AlCl3 with [18F]Fluoride in acetate buffer. Then, add this complex to the this compound-NOTA conjugate and heat.[9]
-
-
Purification: Purify the radiolabeled peptide using an SPE cartridge. Wash the cartridge with water to remove unreacted radionuclide and elute the product with an appropriate solvent (e.g., ethanol/water mixture).
-
Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC. The final product should be formulated in a physiologically compatible solution (e.g., saline) for in vivo use.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of unlabeled this compound or its derivatives by measuring their ability to compete with a radiolabeled ligand for binding to αvβ6.
Materials:
-
αvβ6-positive cells (e.g., BxPC-3) or purified αvβ6 protein
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Unlabeled this compound or test compounds
-
Binding buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
96-well plates
-
Filtration apparatus and filter mats
-
Scintillation counter
Procedure:
-
Cell/Protein Plating: Plate αvβ6-positive cells in a 96-well plate and allow them to adhere, or coat the plate with purified αvβ6 protein.
-
Competition Reaction: Add a fixed concentration of the radiolabeled this compound and varying concentrations of the unlabeled competitor (this compound or test compound) to the wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 1-6 hours).[10]
-
Washing: Wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Detection:
-
For whole-cell binding, lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
For purified protein, use a filtration apparatus to separate bound from free radioligand and measure the radioactivity on the filter mats.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Internalization Assay
This assay measures the rate and extent of this compound internalization into αvβ6-expressing cells.
Materials:
-
αvβ6-positive cells (e.g., C76, BxPC-3)
-
Radiolabeled or fluorescently labeled this compound
-
Cell culture medium
-
Acid wash buffer (e.g., 20 mM sodium acetate, pH 4.0) to strip surface-bound ligand[6]
-
Gamma counter or flow cytometer/fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to confluence.
-
Ligand Incubation: Add the labeled this compound to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: At each time point, wash the cells with ice-cold PBS to stop internalization.
-
Surface-Bound vs. Internalized Ligand:
-
To measure total binding, lyse the cells and quantify the total associated radioactivity or fluorescence.
-
To measure the internalized fraction, incubate the cells with the acid wash buffer to remove surface-bound ligand. Then, lyse the cells and quantify the internalized radioactivity or fluorescence.
-
-
Data Analysis: Express the internalized fraction as a percentage of the total cell-associated ligand at each time point to determine the internalization kinetics. The half-time of internalization (t1/2) can be calculated.[5]
In Vivo Biodistribution Study
This study evaluates the distribution and clearance of radiolabeled this compound in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with αvβ6-positive tumor xenografts)
-
Radiolabeled this compound
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting αvβ6-positive cancer cells into immunocompromised mice.
-
Radiotracer Injection: Once tumors reach a suitable size, intravenously inject a known amount of the radiolabeled this compound into the tail vein of the mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize groups of animals.
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides insights into tumor targeting, clearance routes, and off-target accumulation.[6][8]
Serum Stability Assay
This assay assesses the stability of the this compound peptide in serum to predict its in vivo half-life.
Materials:
-
This compound peptide
-
Human or mouse serum
-
Incubator at 37°C
-
HPLC system or MALDI-TOF mass spectrometry
Procedure:
-
Incubation: Incubate the this compound peptide in serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.
-
Protein Precipitation: Precipitate the serum proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the peptide and its potential degradation products.
-
Analysis: Analyze the supernatant using RP-HPLC or MALDI-TOF MS to quantify the amount of intact peptide remaining.[11]
-
Data Analysis: Plot the percentage of intact peptide against time to determine the serum half-life of the peptide.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate the αvβ6 signaling pathway and a typical experimental workflow for using this compound as an imaging biomarker.
Caption: The αvβ6 integrin signaling pathway and the inhibitory role of this compound.
Caption: General experimental workflow for validating this compound as an imaging biomarker.
Conclusion
This compound represents a highly specific and valuable tool for the detection and targeting of αvβ6 integrin expression. Its favorable binding kinetics and selectivity make it an ideal candidate for the development of diagnostic imaging agents and targeted therapeutics. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area. As our understanding of the role of αvβ6 in disease continues to grow, the applications of this compound are likely to expand, offering new possibilities for personalized medicine in oncology and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of 64Cu-labeled bi-terminally PEGylated this compound peptides targeting integrin ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method of 18F radiolabeling for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of A20Fmdv2 Peptide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A20Fmdv2 peptide, a 20-amino acid sequence (NAVPNLRGDLQVLAQKVART) derived from the foot-and-mouth disease virus, is a high-affinity and selective ligand for the αvβ6 integrin.[1][2][3] The αvβ6 integrin is a promising therapeutic target as it is minimally expressed in healthy tissues but significantly overexpressed in various cancers and fibrotic diseases, where its expression is often correlated with poor prognosis.[1] The selective binding of this compound to αvβ6 makes it an ideal candidate for targeted drug delivery, in vivo imaging, and therapeutic applications.[1][3][4]
This document provides detailed protocols for the synthesis of this compound peptide and its conjugation to various functional moieties, including polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, chelating agents for radiolabeling, and cytotoxic drugs for therapeutic applications.
Signaling Pathway and Mechanism of Action
This compound targets the αvβ6 integrin, a heterodimeric cell surface receptor that mediates cell-matrix adhesion and bidirectional signaling. The binding of this compound is primarily mediated by the Arg-Gly-Asp (RGD) motif within its sequence, which is crucial for its high affinity and selectivity.[3][5] Upon binding, the this compound-αvβ6 complex can be rapidly internalized, a mechanism that can be exploited for the intracellular delivery of conjugated payloads such as radioisotopes or cytotoxic agents.[6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A20FMDV2 In Vivo Biodistribution and Dosimetry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo biodistribution and dosimetry of A20FMDV2, a peptide derived from the foot-and-mouth disease virus that shows high affinity and selectivity for the αvβ6 integrin.[1] The αvβ6 integrin is a promising therapeutic target due to its limited expression in healthy tissues and significant overexpression in various cancers and fibrotic diseases.[2][3] Radiolabeled this compound, particularly with Fluorine-18 ([¹⁸F]FB-A20FMDV2), has been extensively studied as a PET imaging agent to visualize and quantify αvβ6 expression.[4][5]
Signaling Pathway and Targeting Rationale
The this compound peptide, with its NAVPNLRGDLQVLAQKVART sequence, selectively binds to the αvβ6 integrin.[4][6] This interaction is mediated by the Arg-Gly-Asp (RGD) motif within the peptide, a well-known recognition sequence for many integrins.[1][7] The specificity of this compound for αvβ6 allows for targeted imaging and potentially therapy of pathologies characterized by high αvβ6 expression.[2]
Caption: this compound binds to αvβ6 integrin, leading to internalization and a detectable PET signal.
In Vivo Biodistribution
Biodistribution studies are crucial for understanding the pharmacokinetics, targeting efficacy, and off-target accumulation of this compound-based radiotracers. Below are summarized data from preclinical and clinical studies.
Preclinical Biodistribution of [¹⁸F]FB-A20FMDV2 in Rodents
Studies in rats and mice have demonstrated the in vivo biodistribution profile of [¹⁸F]FB-A20FMDV2. The tracer is rapidly cleared from the blood and accumulates in organs known for excretion, as well as in tissues with endogenous αvβ6 expression.[4][8]
Table 1: Biodistribution of [¹⁸F]FB-A20FMDV2 in Sprague-Dawley Rats
| Organ/Tissue | Standardized Uptake Value (SUV) Ratio (Lung-to-Heart) |
| Baseline | |
| 30-60 min post-injection | 1.56 ± 0.76[4] |
| Homologous Block | |
| 30-60 min post-injection | 0.40 ± 0.06 (38.9 ± 6.9% reduction)[4] |
| Heterologous Block | |
| 30-60 min post-injection | Not specified, but led to a 56 ± 19.2% reduction[4] |
Data presented as mean ± SD. The homologous block involved pre-treatment with unlabeled FB-A20FMDV2, and the heterologous block with an anti-αvβ6 antibody.[4]
Table 2: Biodistribution of [¹⁸F]FBA-PEG28-A20FMDV2 in BxPC-3 Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 hour | 4 hours |
| Blood | 0.99 ± 0.18 | 0.05 ± 0.01 |
| Tumor | 2.3 ± 0.2 | 1.9 ± 0.3 |
| Pancreas | 0.15 ± 0.04 | 0.08 ± 0.01 |
| Liver | 0.9 ± 0.1 | 0.5 ± 0.1 |
| Kidneys | 12.0 ± 2.1 | 3.5 ± 0.6 |
Data from a study by Hausner et al., demonstrating improved tumor retention with a PEGylated version of this compound.[8]
Clinical Biodistribution of [¹⁸F]FB-A20FMDV2 in Humans
A first-in-human microdose study provided valuable data on the biodistribution in healthy volunteers.[6][9]
Table 3: Organ Uptake of [¹⁸F]FB-A20FMDV2 in Healthy Human Subjects
| Organ/Tissue | Observation |
| Thyroid | Uptake observed[6][9] |
| Salivary Glands | Uptake observed[6][9] |
| Liver | Uptake observed[6][9] |
| Stomach Wall | Uptake observed[6][9] |
| Spleen | Uptake observed[6][9] |
| Kidneys | Uptake observed[6][9] |
| Ureters | Uptake observed[9] |
| Bladder | Uptake observed[6][9] |
Dosimetry Studies
Radiation dosimetry is essential for assessing the safety of radiolabeled compounds in humans.
Preclinical Dosimetry Extrapolated to Humans
Rodent biodistribution data was used to estimate the human radiation dose using the Organ Level Internal Dose Assessment/Exponential Modelling (OLINDA/EXM) software.[4][5]
Table 4: Estimated Human Effective Dose from Rodent Data for [¹⁸F]FB-A20FMDV2
| Parameter | Value |
| Whole Body Effective Dose | 33.5 µSv/MBq[4][5] |
| Organ with Highest Absorbed Dose | Bladder Wall[4] |
Clinical Dosimetry in Humans
A microdose PET study in healthy volunteers provided direct human dosimetry data.[9][10]
Table 5: Human Radiation Dosimetry for [¹⁸F]FB-A20FMDV2
| Parameter | Value |
| Effective Dose | |
| Mean | 0.0217 mSv/MBq[9][10] |
| Range | 0.0217 to 0.0247 mSv/MBq[9] |
| Critical Organ | |
| Organ | Urinary Bladder[9][10] |
| Absorbed Dose | 0.18 mGy/MBq[9][10] |
Experimental Protocols
[¹⁸F]FB-A20FMDV2 Synthesis and Quality Control
The synthesis of [¹⁸F]FB-A20FMDV2 can be performed using a fully automated and GMP-compliant process.[4][5]
Caption: Automated synthesis and quality control workflow for producing [¹⁸F]FB-A20FMDV2.
Protocol:
-
Automated Synthesis: The synthesis is typically accomplished in approximately 180 minutes using an automated platform.[4][5]
-
Purification: The crude product is purified to remove unreacted precursors and byproducts.
-
Quality Control: The final product's radiochemical purity should be greater than 97%.[4][5] The molar activity can reach up to 150 GBq/µmol.[4][5]
In Vivo Biodistribution Study in Rodents
This protocol outlines a typical biodistribution study in rodents to assess tissue uptake of the radiotracer.
Caption: Step-by-step workflow for a rodent in vivo biodistribution study.
Protocol:
-
Animal Model: Sprague-Dawley rats are a suitable model for these studies.[4][5] For tumor models, xenografts of human cancer cell lines (e.g., BxPC-3) in immunocompromised mice are used.[8][11]
-
Radiotracer Administration: Administer a known quantity of [¹⁸F]FB-A20FMDV2 intravenously.
-
Blocking Studies (Optional): To demonstrate specificity, a cohort of animals can be pre-dosed with an excess of non-radiolabeled this compound (homologous block) or a different αvβ6-targeting molecule (heterologous block).[4][5]
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes), animals are euthanized. Tissues of interest (e.g., blood, heart, lungs, liver, kidneys, muscle, tumor) are collected and weighed.[11]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]
Human Dosimetry Study Protocol
This protocol is based on the methodology used in the first-in-human microdose study.[6][9]
Protocol:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Radiotracer Administration: A microdose of [¹⁸F]FB-A20FMDV2 (e.g., mean administered activity of 124 ± 20 MBq) is administered intravenously.[6][9]
-
PET/CT Imaging: A series of whole-body PET/CT scans are acquired at multiple time points post-injection to determine the time-activity curves for various source organs.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the images for each source organ.
-
The residence time of the radiotracer in each organ is calculated from the time-activity curves.
-
The OLINDA/EXM software is used to calculate the absorbed doses to each organ and the total body effective dose based on the residence times.[9][10]
-
Conclusion
The available data from both preclinical and clinical studies demonstrate that [¹⁸F]FB-A20FMDV2 is a promising and safe PET radioligand for the specific imaging of αvβ6 integrin expression. Its favorable biodistribution and dosimetry profiles support its use in clinical research for cancer and fibrosis, including for patient stratification, monitoring treatment response, and assessing target engagement of αvβ6-directed therapies.[4][5][9] Further modifications to the this compound peptide, such as PEGylation, have shown potential for improving its pharmacokinetic properties and tumor targeting.[2][8]
References
- 1. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted in vivo Imaging of Integrin αvβ6 with an Improved Radiotracer and its Relevance in a Pancreatic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for A20FMDV2-Targeted Liposomal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrin αvβ6 is a highly promising therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in various cancers and fibrotic diseases.[1] The A20FMDV2 peptide, a 20-amino acid sequence (NAVPNLRGDLQVLAQKVART) derived from the foot-and-mouth disease virus, has demonstrated high affinity and selectivity for αvβ6.[1][2][3][4] This specificity makes this compound an exceptional ligand for targeted drug delivery to αvβ6-expressing cells. Liposomes, as versatile and biocompatible nanocarriers, can be surface-functionalized with this compound to create a potent system for delivering therapeutic agents directly to the site of disease, thereby enhancing efficacy and reducing off-target toxicity.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-targeted liposomal drug delivery systems.
This compound Peptide: Characteristics and Binding Affinity
The this compound peptide's high selectivity for the αvβ6 integrin is attributed to its RGD (Arg-Gly-Asp) motif and a C-terminal α-helix that stabilizes the peptide-receptor interaction.[1][5] This interaction leads to the internalization of the integrin-ligand complex, providing a mechanism for intracellular drug delivery.[6]
| Parameter | Value | Reference |
| Peptide Sequence | NAVPNLRGDLQVLAQKVART | [2][3][4] |
| Target Receptor | αvβ6 Integrin | [1][6] |
| IC50 (αvβ6 inhibition) | < 3 nM | [2][7] |
| Dissociation Constant (KD) | 0.22 nM | [6] |
Formulation of this compound-Targeted Liposomes
The following section details the components and physicochemical properties of this compound-targeted liposomes, primarily based on the formulation developed by Owen et al. (2017) for the delivery of alendronate.
Lipid Composition and Physicochemical Characterization
The choice of lipid composition is critical for the stability, drug retention, and in vivo performance of the liposomes. A common formulation is presented below.
| Parameter | Non-Targeted Liposomes (L) | This compound-Targeted Liposomes (t-L) | Reference |
| Lipid Composition (molar ratio) | DSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG2000-Maleimide (55:40:4:1) | [8] |
| Hydrodynamic Size (nm) | 157.8 | 159.1 | [8] |
| Polydispersity Index (PDI) | 0.080 | 0.098 | [8] |
| Zeta Potential (mV) | -12.5 | -14.6 | [8] |
Peptide Conjugation and Loading
The this compound peptide is typically conjugated to the liposome (B1194612) surface via a maleimide-thiol reaction. A cysteine residue is added to the C-terminus of the peptide to provide a free thiol group for conjugation to maleimide-functionalized lipids incorporated in the liposome bilayer.
| Parameter | Value | Reference |
| Initial Peptide Added (µg/µmol lipid) | 25 | [8] |
| Final Peptide Loading (µg/µmol lipid) | 17.7 - 21.7 | [8] |
Signaling Pathway and Experimental Workflows
αvβ6 Integrin Signaling Pathway
Upon binding of a ligand such as this compound, the αvβ6 integrin can initiate downstream signaling cascades that are implicated in cell migration, invasion, and proliferation. Key pathways include the activation of matrix metalloproteinases (MMPs) and the transforming growth factor-beta (TGF-β) pathway.
Caption: this compound binding to αvβ6 integrin activates downstream signaling pathways.
Experimental Workflow for Formulation and Characterization
This workflow outlines the key steps in the preparation and quality control of this compound-targeted liposomes.
Caption: Workflow for the preparation of this compound-targeted liposomes.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Targeted Liposomes (Thin-Film Hydration Method)
This protocol is adapted from standard liposome preparation techniques and the formulation described by Owen et al. (2017).
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
Aqueous buffer (e.g., HEPES Buffered Saline, HBS)
-
Drug to be encapsulated (e.g., Alendronate, Doxorubicin)
-
This compound peptide with a C-terminal cysteine (this compound-Cys)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 10,000 Da) or size exclusion chromatography column
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Maleimide (molar ratio 55:40:4:1) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an aqueous solution of the drug (e.g., 100 mM alendronate in HBS) or plain buffer for empty liposomes. The temperature of the hydration medium should be above the phase transition temperature of the lipids (for DSPC, >55°C).
-
Agitate the flask by vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.
-
-
Peptide Conjugation:
-
Incubate the maleimide-containing liposomes with this compound-Cys peptide (e.g., at a concentration of 25-100 µg peptide per µmol of total lipid) overnight at room temperature under gentle agitation. The reaction should be carried out under a nitrogen atmosphere to prevent oxidation of the thiol group.
-
-
Purification:
-
Remove unencapsulated drug and unconjugated peptide by dialysis against a suitable buffer (e.g., HBS or PBS) or by size exclusion chromatography.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficacy of this compound-liposomes in αvβ6-positive and -negative cell lines.
Materials:
-
αvβ6-positive cells (e.g., A375Pβ6, PANC0403)
-
αvβ6-negative cells (e.g., A375Ppuro, PANC-1)
-
Fluorescently labeled liposomes (L and t-L, e.g., containing 1 mol% CF-DOPE)
-
Cell culture medium
-
Free this compound peptide (for competition assay)
-
Flow cytometer
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
For competition studies, pre-incubate a subset of wells with an excess of free this compound peptide (e.g., 50 µg/mL) for 10-30 minutes on ice.
-
Add fluorescently labeled non-targeted (L) and targeted (t-L) liposomes to the cells and incubate for desired time points (e.g., 1 and 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
Detach the cells using trypsin-EDTA.
-
Analyze the cellular fluorescence intensity using a flow cytometer. A higher mean fluorescence intensity in cells treated with t-L compared to L, and a reduction in uptake of t-L in the presence of free this compound, indicates successful αvβ6-mediated targeting.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of drug-loaded this compound-liposomes.
Materials:
-
Target cancer cell lines
-
Drug-loaded liposomes (L-Drug and t-L-Drug)
-
Free drug solution
-
Empty liposomes (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of free drug, L-Drug, t-L-Drug, and empty liposomes. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 4: In Vivo Biodistribution and Tumor Accumulation Study
This protocol evaluates the pharmacokinetic profile and tumor-targeting ability of this compound-liposomes in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
αvβ6-positive and -negative tumor cells
-
Radiolabeled ([¹¹¹In]) or fluorescently labeled (e.g., DiR) liposomes (L and t-L)
-
Animal imaging system (SPECT/CT or in vivo fluorescence imaging system)
-
Gamma counter (for radiolabeled liposomes)
Procedure:
-
Establish subcutaneous tumors by injecting αvβ6-positive and -negative cancer cells into the flanks of the mice.
-
Once tumors reach a suitable size (e.g., 100-200 mm³), intravenously inject the labeled liposomes (L and t-L) into the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging to visualize the biodistribution of the liposomes.
-
At the final time point, euthanize the mice and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Measure the radioactivity in each organ using a gamma counter or the fluorescence intensity using an ex vivo imaging system.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and tumor to quantify liposome accumulation. Compare the tumor accumulation of t-L versus L in both αvβ6-positive and -negative tumors.
Conclusion
This compound-targeted liposomes represent a sophisticated and promising platform for the selective delivery of therapeutic agents to αvβ6-expressing tumors and tissues. The protocols and data presented herein provide a foundational framework for researchers to design, fabricate, and evaluate these advanced drug delivery systems. Further optimization of lipid composition, drug loading, and peptide density may lead to even greater therapeutic efficacy in preclinical and clinical settings.
References
- 1. Investigating in vitro and in vivo αvβ6 integrin receptor-targeting liposomal alendronate for combinatory γδ T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of liposomes in metastatic tumor sites is not necessary for anti-cancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced tumor accumulation and therapeutic efficacy of liposomal drugs through over-threshold dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted in vivo Imaging of Integrin αvβ6 with an Improved Radiotracer and its Relevance in a Pancreatic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
A20FMDV2 Peptide Cyclization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cyclization of the a20fmdv2 peptide to enhance its stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyclization and stability analysis of the this compound peptide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cyclization Efficiency | - Incomplete disulfide bond formation: Suboptimal pH, insufficient oxidation, or presence of reducing agents.- Steric hindrance: Cysteine residues are positioned in a way that prevents efficient bond formation.- Side reactions: Formation of intermolecular disulfide bonds leading to peptide dimerization or oligomerization. | - Optimize pH: Ensure the reaction buffer is at a pH that favors thiol oxidation (typically pH 8-9).- Use an appropriate oxidizing agent: Consider using air oxidation, DMSO, or specific redox couples.- Purify the linear peptide: Ensure the starting linear peptide is free of any reducing agents from the synthesis/cleavage steps.- Redesign peptide sequence: If sterically hindered, consider repositioning the cysteine residues.[1] |
| Multiple Peaks in HPLC/LC-MS after Cyclization | - Incomplete reaction: A mix of linear and cyclized peptide is present.- Formation of isomers: If using asymmetric linkers or multiple reactive sites.- Oxidation of other residues: Methionine or tryptophan residues can be oxidized during the cyclization process.- Dimerization/Oligomerization: Intermolecular reactions occurring alongside intramolecular cyclization. | - Optimize reaction time and temperature: Ensure the reaction goes to completion.- Improve purification: Use a high-resolution purification method like preparative RP-HPLC to isolate the desired cyclic product.- Use scavengers: Include scavengers during peptide synthesis and cleavage to prevent side-chain modifications.- Perform reaction under dilute conditions: This will favor intramolecular over intermolecular reactions. |
| Loss of Binding Affinity/Specificity after Cyclization | - Conformational changes: The cyclic structure may not present the key binding motif (RGDLXXL) in the optimal conformation for αvβ6 integrin binding.[1]- Linker interference: The cyclizing linker may sterically hinder the interaction with the integrin. | - Vary the cyclization points: Systematically alter the positions of the cysteine residues to find a loop size and position that maintains the active conformation.[1]- Use different linkers: Explore different types of linkers (e.g., disulfide, perfluoroarylation) to assess their impact on binding.[1][2]- Introduce specificity-enhancing modifications: Incorporate non-natural amino acids like citrulline or D-amino acids to restore binding specificity.[1][2][3] |
| Cyclized Peptide Shows Poor Serum Stability | - Susceptibility to proteases: The cyclic structure may still contain protease-sensitive cleavage sites.- Linker instability: The bond used for cyclization (e.g., disulfide bond) might be unstable in serum. | - Introduce D-amino acids: Replace L-amino acids at known cleavage sites with their D-isomers to enhance protease resistance.[2][3][4]- Optimize C-terminal sequence: Modify the C-terminus to improve stability.[1][2]- Use a more stable linker: Employ chemically robust linkers like those formed by perfluoroarylation.[1][2]- PEGylation: Consider attaching polyethylene (B3416737) glycol (PEG) chains to shield the peptide from proteases.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its stability a concern?
A1: this compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus.[7][8] Its sequence is NAVPNLRGDLQVLAQKVART.[7][8] It is a highly selective inhibitor of the αvβ6 integrin, which is overexpressed in many types of cancer, making it a promising candidate for targeted cancer therapy and imaging.[9][10] However, its clinical utility is limited by its poor serum stability, leading to rapid degradation and clearance in vivo.[2][9]
Q2: How does cyclization enhance the stability of the this compound peptide?
A2: Cyclization introduces a covalent bond between two points in the peptide sequence, creating a more rigid and constrained structure. This conformational rigidity can protect the peptide from degradation by proteases, which often recognize and cleave flexible, linear sequences. By reducing the peptide's flexibility, cyclization can significantly increase its half-life in serum.
Q3: What are the common methods for cyclizing the this compound peptide?
A3: Common methods for cyclizing this compound include:
-
Disulfide bond formation: This involves introducing two cysteine residues into the peptide sequence and then oxidizing them to form a disulfide bridge. While straightforward, N-to-C terminal disulfide cyclization of this compound has been shown to be susceptible to rapid degradation in serum.[1]
-
Perfluoroarylation: This method uses a linker like decafluorobiphenyl (B1670000) (DFBP) to connect two cysteine residues.[1][2] This has been shown to modestly improve serum stability.[1][2]
Q4: Can cyclization negatively affect the function of the this compound peptide?
A4: Yes. While cyclization can improve stability, it can also alter the peptide's conformation, potentially reducing its binding affinity and specificity for the αvβ6 integrin.[1] Some cyclized variants have shown increased nonspecific binding to other integrins.[1][2] It is crucial to carefully select the cyclization strategy and points to maintain the bioactive conformation of the RGDLXXL motif.[1]
Q5: What other strategies can be combined with cyclization to further improve stability?
A5: To further enhance stability, cyclization can be combined with other modifications such as:
-
D-amino acid substitution: Replacing specific L-amino acids with their D-isomers can significantly increase resistance to proteases.[2][3][4]
-
C-terminal modification: Optimizing the amino acid sequence at the C-terminus can also prolong serum stability.[1][2]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and activity of linear and modified this compound peptides.
Table 1: Binding Affinity of this compound and its Variants
| Peptide Variant | IC50 (nM) | Target | Notes |
| Linear this compound | 3 | αvβ6 Integrin | Highly selective over other RGD-directed integrins.[7][8][11] |
| C2C18 RDTKDAD DFBP-cyclized | 55.3 ± 6.06 | αvβ6 Integrin | A cyclized and D-amino acid substituted variant.[1] |
| C2C18 CitTKDAD DFBP-cyclized | 75.8 | αvβ6 Integrin | A cyclized variant with citrulline and D-amino acid substitutions.[1] |
Table 2: Serum Stability of Linear vs. Modified this compound Peptides
| Peptide Variant | Stability Metric | Species | Notes |
| Linear this compound | Almost completely degraded after 24h | Rat Serum | Demonstrates the poor stability of the linear peptide.[6] |
| PEGylated this compound (PEG20) | >30% remaining after 48h | Rat Serum | PEGylation significantly improves stability.[6] |
| Non-PEGylated [111In]-labelled this compound | ~73% intact after 24h | Human Plasma | Stability appears to be higher in human plasma compared to mouse serum.[6] |
| DFBP-cyclized variants with D-amino acid substitutions | Long and comparable serum half-lives | Mouse Serum | Specific half-life values require consulting the full study, but a significant improvement is noted.[4] |
Experimental Protocols & Visualizations
General Workflow for this compound Cyclization and Stability Assessment
The following diagram outlines the general workflow for synthesizing, cyclizing, and evaluating the stability of this compound peptides.
Caption: General experimental workflow for this compound peptide cyclization and evaluation.
Detailed Methodology: Perfluoroarylation Cyclization with DFBP
This protocol is a generalized procedure based on the methodologies described in the literature.[1][2]
-
Peptide Synthesis:
-
Synthesize the linear this compound peptide with cysteine substitutions at the desired positions using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
-
Purification of Linear Peptide:
-
Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF mass spectrometry.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and a buffer (e.g., ammonium (B1175870) bicarbonate) at a slightly basic pH.
-
Add decafluorobiphenyl (DFBP) to the peptide solution. A typical molar ratio is a slight excess of DFBP relative to the peptide.
-
Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 1-4 hours). Monitor the reaction progress by LC-MS.
-
-
Purification of Cyclic Peptide:
-
Quench the reaction (if necessary) and remove the solvent.
-
Purify the cyclized peptide from unreacted linear peptide and excess DFBP using preparative RP-HPLC.
-
Confirm the mass of the final cyclized product by LC-MS or MALDI-TOF to ensure the reaction was successful.
-
Signaling Pathway: this compound Inhibition of αvβ6 Integrin
The this compound peptide functions by blocking the binding of natural ligands to the αvβ6 integrin, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
References
- 1. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Technical Support Center: PEGylation Strategies for A20FMDV2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the PEGylation of the A20FMDV2 peptide to reduce renal clearance and improve its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is PEGylation necessary for its therapeutic use?
This compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus that shows high affinity and selectivity for the αvβ6 integrin, a promising target in cancer and fibrosis therapy.[1][2] However, its clinical application is limited by a short in-vivo half-life due to rapid renal clearance and degradation by serum proteases.[2][3][4] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to increase the hydrodynamic size of the peptide, which in turn reduces renal filtration, shields it from proteolytic enzymes, and prolongs its circulation time in the bloodstream.[1][4][5]
Q2: What are the primary strategies for PEGylating this compound?
There are two primary strategies for PEGylating this compound:
-
Random PEGylation: This typically involves targeting the primary amines on the peptide, which include the N-terminal α-amine and the ε-amine of lysine (B10760008) residues. This can be achieved using amine-reactive PEG derivatives like PEG-NHS esters. While simpler to perform, this method can result in a heterogeneous mixture of PEGylated species with varying biological activity.[1][6]
-
Site-Specific PEGylation: This strategy involves attaching PEG to a specific site on the peptide to ensure a homogeneous product and minimize the impact on the peptide's binding affinity for its target.[7] Common approaches include:
-
N-terminal PEGylation: By controlling the reaction pH (around 7.0), the more nucleophilic N-terminal amine can be preferentially targeted.[8]
-
Cysteine-directed PEGylation: A cysteine residue can be introduced into the this compound sequence. Thiol-reactive PEGs, such as PEG-maleimide, can then be used to specifically attach the PEG chain to the cysteine's sulfhydryl group.[1][7]
-
Q3: How does the size of the PEG chain affect the renal clearance of this compound?
The molecular weight of the PEG chain has a significant impact on the renal clearance of this compound. Generally, increasing the PEG size leads to a greater hydrodynamic radius, which in turn reduces the rate of glomerular filtration and prolongs the peptide's half-life. Studies have shown that for peptides, increasing the effective molecular weight above 70 kDa can dramatically decrease clearance.[9] However, there is a trade-off, as excessively large PEG chains can sometimes reduce the biological activity of the peptide due to steric hindrance.[1] For this compound, various PEG sizes have been explored, with studies indicating that even smaller PEG units can improve stability, while larger PEGs have a more pronounced effect on circulation time.[4][10]
Q4: What is bi-terminal PEGylation and what are its advantages for this compound?
Bi-terminal PEGylation is the attachment of PEG chains to both the N-terminus and the C-terminus of the peptide. Studies on this compound have shown that bi-terminal PEGylation can lead to a significantly improved pharmacokinetic profile compared to single-site PEGylation.[10] This approach can further increase the hydrodynamic size and provide enhanced protection from degradation, leading to better tumor uptake and retention.[10][11]
Q5: What are the potential downsides or challenges of PEGylating this compound?
While beneficial, PEGylation of this compound is not without its challenges:
-
Reduced Biological Activity: The attached PEG chain can sterically hinder the interaction of this compound with its αvβ6 integrin target, leading to a decrease in binding affinity and biological activity.[1][12][13] Careful selection of the PEGylation site is crucial to mitigate this.
-
Heterogeneity of PEGylated Products: Random PEGylation can produce a mixture of isomers with different numbers of PEG chains attached at various positions, making characterization and ensuring batch-to-batch consistency challenging.[14]
-
Immunogenicity: Although PEG is generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated peptide and potential hypersensitivity reactions.[12][13]
-
Manufacturing and Purification: The PEGylation reaction may not go to completion, requiring purification steps to remove unreacted peptide and PEG. The purification of PEGylated peptides can be complex.[14]
Troubleshooting Guides
Issue 1: Low Yield of PEGylated this compound
| Possible Cause | Solution |
| Suboptimal Reaction pH | The optimal pH for PEGylation depends on the targeted amino acid. For N-terminal amine targeting, a pH of around 7.0 is often used to favor the more nucleophilic N-terminus over lysine residues. For cysteine-maleimide reactions, a pH range of 6.5-7.5 is recommended. Verify the pH of your reaction buffer before starting.[2][15] |
| Incorrect Molar Ratio of PEG to Peptide | A molar excess of the activated PEG reagent is typically required. A starting point of a 5- to 20-fold molar excess of PEG to peptide is common, but this should be optimized for your specific reaction.[15] |
| Degradation of Activated PEG Reagent | Activated PEG reagents, such as PEG-NHS esters, can be sensitive to hydrolysis. Store reagents at -20°C and protect them from moisture. Use freshly prepared solutions of the activated PEG for the reaction.[15] |
| Incomplete Deprotection (if applicable) | If you are performing solid-phase PEGylation, ensure that the relevant protecting groups have been fully removed before the PEGylation step. Incomplete deprotection will result in a low yield of the desired product.[16] |
| Peptide Aggregation | This compound, particularly if it contains hydrophobic residues, may be prone to aggregation, which can hinder the accessibility of the PEGylation site. Consider using additives or optimizing the solvent system to reduce aggregation.[16] |
Issue 2: Heterogeneity of the PEGylated Product
| Possible Cause | Solution |
| Non-specific PEGylation | If you are targeting the N-terminus but also getting PEGylation on lysine residues, try lowering the reaction pH. To achieve a truly homogeneous product, consider site-specific PEGylation strategies, such as introducing a cysteine residue for thiol-specific PEGylation.[7][8] |
| Di- or Multi-PEGylation | If you are aiming for mono-PEGylation but observing multiple PEG additions, reduce the molar ratio of activated PEG to the peptide. |
| Polydispersity of the PEG Reagent | Use high-quality, monodisperse PEG reagents to ensure a more uniform molecular weight of the final product. Polydisperse PEG will result in a PEGylated product with a broader molecular weight distribution.[6] |
Issue 3: Loss of this compound Biological Activity After PEGylation
| Possible Cause | Solution |
| Steric Hindrance at the Binding Site | The RGD motif is crucial for this compound's binding to αvβ6. Ensure that the PEGylation site is sufficiently distant from this motif. Site-directed mutagenesis to introduce a cysteine at a location away from the binding site is a common strategy.[1][4] |
| Conformational Changes | The attachment of a large PEG molecule can alter the peptide's conformation. Characterize the secondary structure of the PEGylated peptide using techniques like circular dichroism to assess any significant changes. |
| Denaturing Reaction Conditions | Ensure that the temperature, pH, and solvent conditions used during the PEGylation reaction are not denaturing the peptide. |
Quantitative Data Summary
The following table summarizes the impact of different PEGylation strategies on the pharmacokinetic parameters of this compound and similar peptides.
| Peptide | PEGylation Strategy | PEG Size (kDa) | Key Pharmacokinetic Outcome | Reference |
| This compound | Bi-terminal PEGylation with PEG28 | ~2.5 | Greatly improved pharmacokinetic profile compared to single N- or C-terminal PEGylation. | [10] |
| This compound | N-terminal PEGylation with PEG28 | ~1.25 | Improved tumor uptake and retention compared to non-PEGylated this compound. | [10] |
| This compound | C-terminal PEGylation with PEG28 | ~1.25 | Higher initial tumor uptake followed by washout. | [10] |
| General Peptide | Multiple PEGylation | 70 | Slower body clearance rate (37.3 ± 1.8 h). | [9] |
| General Peptide | Multiple PEGylation | 100 | Slower body clearance rate (60.8 ± 3.5 h). | [9] |
| General Peptide | Multiple PEGylation | 150 | Slower body clearance rate (91.3 ± 4.7 h). | [9] |
Experimental Protocols
Protocol 1: Site-Specific Cysteine-Directed PEGylation of this compound
This protocol assumes a variant of this compound with a single cysteine residue has been synthesized and purified.
Materials:
-
Cysteine-containing this compound peptide
-
PEG-Maleimide (e.g., 20 kDa)
-
Phosphate (B84403) buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
Nitrogen gas
-
RP-HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing this compound peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. Degas the buffer with nitrogen prior to use to prevent oxidation of the cysteine.
-
Dissolve the PEG-Maleimide in the phosphate buffer to achieve a 5- to 10-fold molar excess relative to the peptide.
-
Add the PEG-Maleimide solution to the peptide solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC. The PEGylated peptide will have a longer retention time than the unreacted peptide.
-
Once the reaction is complete, quench any unreacted maleimide (B117702) groups by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, in a 2-fold molar excess over the initial amount of PEG-Maleimide.
-
Purify the PEGylated this compound from unreacted peptide, excess PEG, and quenching agent using RP-HPLC or size-exclusion chromatography.
-
Characterize the purified product by mass spectrometry (e.g., MALDI-TOF MS) to confirm the molecular weight of the PEGylated peptide.
Protocol 2: Characterization of PEGylated this compound by RP-HPLC
Equipment and Reagents:
-
RP-HPLC system with a UV detector
-
C4 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
PEGylated this compound sample
Procedure:
-
Dissolve the PEGylated this compound sample in Mobile Phase A.
-
Inject 10-20 µg of the sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 70% B over 30 minutes. The optimal gradient will need to be determined empirically.[17]
-
Set the column temperature to 45°C to improve peak shape.[17]
-
Monitor the elution at 220 nm or 280 nm.[17]
-
The unreacted this compound will elute first, followed by the mono-PEGylated product, and then any di- or multi-PEGylated species. The retention time increases with the degree of PEGylation.
Protocol 3: Characterization of PEGylated this compound by MALDI-TOF MS
Equipment and Reagents:
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% ACN, 0.1% TFA)
-
PEGylated this compound sample
-
Calibration standards
Procedure:
-
Mix the PEGylated this compound sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in linear or reflector mode, depending on the mass range and required resolution.
-
The resulting spectrum will show a distribution of peaks corresponding to the PEGylated peptide. The peak-to-peak mass difference should correspond to the mass of the ethylene (B1197577) glycol monomer (44 Da). The average molecular weight of the PEGylated peptide can be determined from this distribution.[18][19]
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Effect of Bi-Terminal PEGylation of an Integrin αvβ6–Targeted 18F Peptide on Pharmacokinetics and Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 13. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Overcoming Poor In Vivo Tumor Uptake of A20Fmdv2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the in vivo tumor uptake of A20Fmdv2, a peptide with high affinity for the αvβ6 integrin.
Introduction
This compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus that shows high selectivity for the αvβ6 integrin, a promising target in various cancers due to its overexpression in tumor tissues and limited presence in healthy organs.[1][2][3] Despite its high binding affinity, the unmodified this compound peptide often exhibits poor in vivo tumor uptake.[3][4] This is primarily attributed to its rapid renal clearance and susceptibility to proteolytic degradation in serum.[2][3]
This guide will address common issues encountered during in vivo experiments with this compound and provide strategies to enhance its pharmacokinetic profile and tumor targeting capabilities.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low tumor uptake with my this compound conjugate?
A1: Low tumor uptake of this compound is a common challenge and can be attributed to several factors:
-
Rapid Renal Clearance: Unmodified this compound is a small peptide that is quickly filtered by the kidneys and excreted, reducing the time it has to accumulate in the tumor.[2][4]
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the blood, which can inactivate this compound before it reaches the tumor site.[2][3]
-
Low αvβ6 Expression in Tumor Model: The level of αvβ6 integrin expression can vary significantly between different cancer cell lines and tumor types. Low target expression will naturally lead to low uptake.[5][6]
-
Suboptimal Formulation or Administration: The formulation of the peptide, including the vehicle and pH, as well as the route and timing of administration, can impact its stability and biodistribution.
Q2: How can I improve the in vivo stability and circulation time of this compound?
A2: Several chemical modification strategies can be employed to improve the pharmacokinetic properties of this compound:
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains is a widely used method to increase the hydrodynamic size of the peptide, which reduces renal clearance and shields it from proteolytic enzymes.[2][7] Bi-terminal PEGylation, in particular, has been shown to significantly improve tumor uptake.[4][7][8]
-
Amino Acid Substitution: Replacing certain amino acids with their D-isomers or other non-natural amino acids can enhance stability against proteases.[3]
-
Cyclization: Constraining the peptide's structure through cyclization can improve its resistance to degradation while maintaining high-affinity binding.[3]
-
Albumin Binders: Conjugating this compound to an albumin-binding moiety can extend its plasma half-life by leveraging the long circulation time of albumin.[4]
Q3: What are some recommended modifications for this compound to enhance tumor uptake?
A3: Based on published literature, bi-terminal PEGylation with PEG28 has shown significant improvements in tumor uptake. For example, one study reported that bi-terminally PEGylated this compound exhibited a tumor uptake of 2.3 ± 0.2% ID/g, a substantial increase from the 0.66 ± 0.09% ID/g observed with the unmodified peptide in a DX3puroβ6 tumor-bearing mouse model.[4] Another study comparing different chelators for 64Cu-labeled bi-terminally PEGylated this compound also demonstrated significant tumor uptake in various cancer models.[9][10]
Q4: How do I choose the right tumor model for my this compound experiments?
A4: It is crucial to select a tumor model with well-characterized and high expression of αvβ6 integrin. You can find information on αvβ6 expression in various cancer cell lines from literature and cell line databases.[5][6][11][12] It is recommended to verify the αvβ6 expression level in your chosen cell line by flow cytometry or immunohistochemistry before initiating in vivo studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low signal-to-noise ratio in PET/SPECT imaging | 1. Rapid clearance of the radiolabeled peptide. 2. High background signal from non-target organs. 3. Insufficient dose of the radiotracer. | 1. Utilize a modified this compound with improved pharmacokinetics (e.g., PEGylated version). 2. Optimize the imaging time point to allow for clearance from non-target tissues. 3. Perform a dose-escalation study to determine the optimal injected dose. |
| High kidney uptake | Rapid renal clearance is a known characteristic of small peptides like this compound. | 1. Employ modifications like PEGylation to increase the hydrodynamic size of the peptide. 2. Co-infusion of basic amino acids (e.g., lysine, arginine) can sometimes reduce renal retention of radiolabeled peptides. |
| Inconsistent results between experiments | 1. Variability in tumor size and vascularization. 2. Inconsistent formulation or handling of the this compound conjugate. 3. Animal-to-animal physiological variations. | 1. Use tumors within a consistent size range for your studies. 2. Prepare fresh formulations for each experiment and ensure consistent administration technique. 3. Increase the number of animals per group to improve statistical power. |
| Low binding in in vitro cell assays | 1. Low αvβ6 expression on the target cells. 2. Incorrect assay conditions (e.g., temperature, incubation time). 3. Degradation of the peptide during the assay. | 1. Confirm αvβ6 expression using a positive control cell line. 2. Optimize incubation time and temperature. 3. Use protease inhibitors in the binding buffer if degradation is suspected. |
Data Presentation
Table 1: Comparison of In Vivo Tumor Uptake of this compound and its Analogs
| Compound | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| 18F-FBA-A20FMDV2 | DX3puroβ6 | 0.66 ± 0.09 | [4] |
| 18F-FBA-PEG28-A20FMDV2-PEG28 | DX3puroβ6 | 2.3 ± 0.2 | [4] |
| 64Cu-PCTA-(PEG28)2-A20FMDV2 | BxPC-3 | 3.86 ± 0.58 | [9][10] |
| 64Cu-DOTA-(PEG28)2-A20FMDV2 | BxPC-3 | 2.12 ± 0.83 | [9][10] |
| 64Cu-PCTA-(PEG28)2-A20FMDV2 | CaSki | 1.63 ± 0.53 | [9][10] |
| 64Cu-DOTA-(PEG28)2-A20FMDV2 | CaSki | 0.95 ± 0.29 | [9][10] |
Note: %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Table 2: In Vitro Serum Stability of this compound Analogs
| Compound | Serum Source | Incubation Time | % Intact Peptide | Reference |
| 18F-FBA-A20FMDV2-PEG28 | Mouse | 60 min | 76% | [13] |
| 18F-FBA-PEG28-A20FMDV2-PEG28 | Mouse | 60 min | 80% | [13] |
| PEGylated this compound Analogues | Human Plasma | 24 h | >70% for most analogues | [2][14] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of Radiolabeled this compound
This protocol outlines the general steps for assessing the biodistribution of a radiolabeled this compound conjugate in a tumor-bearing mouse model.
1. Animal Model:
- Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors from a cell line with confirmed high αvβ6 expression (e.g., BxPC-3, DX3puroβ6).
- Ensure tumors reach a suitable size (e.g., 100-200 mm³) before the study.
2. Radiolabeling:
- Radiolabel the this compound conjugate with a suitable radionuclide (e.g., 18F, 64Cu, 177Lu) using established protocols.
- Purify the radiolabeled peptide to remove unreacted radionuclide and impurities.
- Determine the radiochemical purity and specific activity of the final product.
3. Administration:
- Administer a defined amount of the radiolabeled peptide (e.g., 1-5 MBq) to each mouse via intravenous (tail vein) injection.
4. Biodistribution:
- At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
- Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a method to evaluate the stability of an this compound conjugate in serum.
1. Materials:
- This compound conjugate
- Human or mouse serum
- Incubator at 37°C
- Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
- High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV or radioactivity detector).
2. Procedure:
- Incubate the this compound conjugate at a known concentration in serum at 37°C.
- At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the serum-peptide mixture.
- Stop the enzymatic degradation by adding a precipitating solution to pellet the serum proteins.
- Centrifuge the sample to separate the precipitated proteins from the supernatant containing the peptide.
- Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.
- Calculate the percentage of intact peptide at each time point relative to the 0-hour time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Aberrant αvβ6 Integrin Expression in Solid Tumors Using Chimeric Antigen Receptor-Engineered T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The effect of bi-terminal PEGylation of an integrin αvβ6-targeted 18F peptide on pharmacokinetics and tumor uptake (Journal Article) | OSTI.GOV [osti.gov]
- 9. A comparison of 64Cu-labeled bi-terminally PEGylated this compound peptides targeting integrin ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of 64Cu-labeled bi-terminally PEGylated this compound peptides targeting integrin ανβ6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Bi-Terminal PEGylation of an Integrin αvβ6–Targeted 18F Peptide on Pharmacokinetics and Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
a20fmdv2 potential off-target binding and toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target binding and toxicity of A20FMDV2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus.[1] Its primary target is the integrin αvβ6, to which it binds with high affinity and selectivity.[1][2][3][4][5] This integrin is overexpressed in various cancers and fibrotic tissues, while having limited expression in healthy adult tissues, making it a promising therapeutic target.[2][4]
Q2: What is the mechanism of this compound binding to αvβ6 integrin?
This compound binds to the αvβ6 integrin through a two-site interaction. This involves the canonical Arginine-Glycine-Aspartic acid (RGD) motif, common to many integrin ligands, and a C-terminal α-helix that presents a hydrophobic binding face, which contributes to its high selectivity.[2][6][7] This binding can lead to the internalization of the integrin-peptide complex.[5][8]
Q3: What is the known selectivity of this compound for αvβ6 over other integrins?
This compound is highly selective for αvβ6. It has been reported to be over 1,000-fold more selective for αvβ6 than for other RGD-binding integrins such as αvβ3, αvβ5, and α5β1.[1][9]
Q4: Has this compound been evaluated for in vivo toxicity?
Yes, this compound and its derivatives have undergone preclinical and early clinical safety evaluations. A human microdose study using a radiolabeled form of this compound for imaging purposes showed no significant adverse effects.[10][11] Preclinical toxicity studies in rats with a modified version of the peptide also indicated that it was well-tolerated with no treatment-related clinical signs of toxicity.[10]
Q5: What are the main concerns regarding the toxicity of this compound-based therapeutics?
The primary toxicity concerns arise when this compound is modified to enhance its therapeutic properties, such as for targeted radionuclide therapy. Modifications aimed at increasing its circulation half-life, for instance by adding albumin binders, have led to increased accumulation in off-target organs, particularly the kidneys, which has been associated with toxicity in preclinical models.[12][13] The native peptide itself has poor serum stability, which can limit its systemic toxicity but also its efficacy.[4][14]
Troubleshooting Guides
Issue 1: High background signal or suspected off-target binding in in vitro assays.
-
Possible Cause 1: Non-specific binding to plasticware or other proteins.
-
Troubleshooting Step: Ensure adequate blocking of plates and tubes with a suitable blocking agent (e.g., BSA or non-fat dry milk). Include appropriate controls, such as wells with no cells or with a scrambled peptide.
-
-
Possible Cause 2: Interaction with other RGD-binding integrins.
-
Troubleshooting Step: Although this compound is highly selective, at very high concentrations, some minimal off-target binding could occur. Perform a dose-response curve to determine the optimal concentration with the highest signal-to-noise ratio. Use control cell lines that do not express αvβ6 but may express other RGD-binding integrins to assess specificity.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Troubleshooting Step: Regularly test cell lines for mycoplasma contamination and verify the expression of the target integrin using techniques like flow cytometry or western blotting.
-
Issue 2: In vivo toxicity observed in animal models.
-
Possible Cause 1: Off-target accumulation of modified this compound.
-
Troubleshooting Step: If this compound has been modified (e.g., with chelators, linkers, or drugs), these modifications can alter its biodistribution. Conduct detailed biodistribution studies with radiolabeled peptide to identify organs with high uptake. Consider modifying the linker or the attached molecule to alter the pharmacokinetic profile. For instance, a version of a radiolabeled this compound construct with a different albumin binder showed reduced toxicity.[13]
-
-
Possible Cause 2: Immunogenicity of the peptide.
-
Troubleshooting Step: Although a human microdose study did not detect anti-A20FMDV2 antibodies, this could be a concern with higher or repeated doses.[10] Assess for an immune response in your animal model by measuring antibody titers against the peptide. Consider humanizing the peptide sequence if immunogenicity is detected.
-
-
Possible Cause 3: Payload-related toxicity.
-
Troubleshooting Step: If this compound is used as a delivery vehicle, the toxicity may be due to the conjugated drug or radionuclide. Administer the payload alone (if possible) as a control to differentiate between peptide-mediated and payload-mediated toxicity.
-
Quantitative Data Summary
| Parameter | Value | Target Integrin | Notes | Reference |
| IC50 | ~3 nM | αvβ6 | Inhibition of ligand binding. | [1][9][15] |
| KD | 0.22 nM | αvβ6 | Determined by radioligand binding assay. | [5] |
| Selectivity | >1000-fold | αvβ6 | Compared to other RGD-directed integrins (αvβ3, αvβ5, α5β1). | [1][9] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Binding Assessment via Competitive Binding Assay
-
Cell Culture: Culture cells expressing αvβ6 and control cells expressing other RGD-binding integrins (e.g., αvβ3, αvβ5) in appropriate media.
-
Assay Preparation: Seed cells in a 96-well plate and allow them to adhere.
-
Competitive Binding:
-
Add a constant concentration of radiolabeled this compound (e.g., [3H]this compound).
-
Add increasing concentrations of unlabeled this compound or a known ligand for the off-target integrin.
-
-
Incubation: Incubate at 4°C for a specified time to reach binding equilibrium.
-
Washing: Wash the cells with cold binding buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50.
Protocol 2: In Vivo Acute Toxicity Study in Rodents
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single strain.
-
Dose Formulation: Prepare the this compound construct in a sterile, biocompatible vehicle (e.g., saline).
-
Dose Administration: Administer single intravenous (or other relevant route) doses of the this compound construct at multiple dose levels to different groups of animals. Include a vehicle-only control group.
-
Clinical Observation: Monitor the animals for signs of toxicity, including changes in weight, behavior, and physical appearance, at regular intervals for up to 14 days.[10]
-
Blood Sampling: Collect blood at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
Visualizations
Caption: this compound binding to αvβ6 integrin and subsequent internalization pathway.
Caption: Workflow for assessing this compound off-target binding and in vivo toxicity.
Caption: Logical troubleshooting flow for observed in vivo toxicity of this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing non-specific binding of a20fmdv2 variants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of A20FMDV2 variants during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during experimental procedures involving this compound variants and provides step-by-step solutions.
Issue 1: High Background Signal in ELISA
Question: I am observing a high background signal in my ELISA experiments using this compound variants. What are the possible causes and how can I reduce it?
Answer: High background in ELISA can stem from several factors, leading to reduced assay sensitivity and inaccurate results.[1] Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the microplate wells can lead to non-specific binding of the detection antibodies.[1]
-
Insufficient Washing: Incomplete removal of unbound reagents is a primary cause of high background.[4]
-
Solution: Increase the number of wash cycles, typically three to five cycles are recommended.[4][5] Ensure the wash buffer volume is sufficient to cover the entire well surface.[4] A gentle addition of the wash solution is ideal to avoid stripping off specifically bound proteins.[5] Adding a 5-minute soak step after the final wash can also be beneficial.[5]
-
-
Antibody Concentration Too High: Using excessive concentrations of primary or secondary antibodies increases the likelihood of non-specific binding.[3]
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies.[6]
-
-
Contamination: Cross-contamination between wells can lead to false-positive signals.
-
Solution: Use plate sealers and change them each time the plate is opened to prevent well-to-well contamination.[1]
-
Issue 2: Non-Specific Binding in Phage Display/Biopanning
Question: During phage display experiments with my this compound variant library, I am enriching for non-specific binders. How can I improve the specificity of my selection process?
Answer: Non-specific binding is a common challenge in phage display that can obscure the identification of true high-affinity binders.[7] The following strategies can help enhance the selection of specific this compound variants:
Strategies to Enhance Specificity:
-
Negative Selection (Subtractive Panning): This is a crucial step to remove phages that bind to components other than the target of interest.
-
Stringent Washing: The intensity and duration of washing steps directly impact the removal of low-affinity and non-specific binders.[9]
-
Solution: Gradually increase the stringency of the washing steps in successive panning rounds. This can be achieved by increasing the number of washes, the duration of each wash, and by incorporating detergents like Tween-20 in the wash buffer.[7][8] A low pH wash (e.g., pH 5.0) can also help remove non-specifically adhered phage.[8]
-
-
Use of Blocking Agents: Proper blocking is essential to minimize phage adherence to the plastic surfaces.[8]
-
Optimize Phage Elution: The elution method can influence the recovery of specific binders.
-
Solution: Consider specific elution with a competing ligand over non-specific elution methods like changing the pH, as this can favor the recovery of high-affinity phages.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound variants.
Q1: What is this compound and why is non-specific binding a concern?
This compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus that shows high affinity and selectivity for the αvβ6 integrin, a promising target in cancer therapy.[11][12] Non-specific binding is a concern because it can lead to off-target effects in therapeutic applications and false-positive results in diagnostic and research assays, reducing the overall efficacy and reliability of the peptide variants.[12]
Q2: Can modifications to the this compound peptide sequence itself reduce non-specific binding?
Yes. Studies have shown that cyclized this compound variants can sometimes exhibit increased non-specific integrin binding. However, further modifications, such as the introduction of non-natural amino acids like citrulline, hydroxyproline, and D-alanine, have been found to restore and even improve binding specificity for αvβ6.[11][12][13]
Q3: What are the recommended blocking agents for assays involving this compound variants?
The choice of blocking agent can depend on the specific assay format.
-
For ELISAs: Casein has been shown to be a highly effective blocking agent.[2] BSA and non-fat dry milk are also commonly used.[14]
-
For Cell-Based Assays: Using a serum-based blocking solution (e.g., 10% goat serum) can be effective.[15]
Q4: How can I optimize the washing steps in my experiments?
Optimizing the wash steps is critical for removing unbound and weakly bound molecules.[5]
-
Wash Buffer Composition: Use a physiological buffer such as PBS or Tris-buffered saline, often with a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).[2][5]
-
Number of Washes: A general guideline is to perform at least three wash cycles after each incubation step.[4]
-
Technique: Ensure the entire well is washed. For automated plate washers, optimize the dispensing and aspiration settings. For manual washing, be consistent with the force and volume used.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and strategies to minimize non-specific binding.
Table 1: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% | Inexpensive and widely used, but can have lot-to-lot variability.[3][14] |
| Non-Fat Dry Milk (Casein) | 0.1% - 3% | Highly effective due to molecular diversity; good for various surfaces.[14] |
| Newborn Calf Serum (NBCS) | Neat or diluted | Can be very effective but may contain components that cross-react.[2] |
| Fish Gelatin | Varies | Can reduce protein-protein interactions but may also mask some epitopes.[16] |
| Polyethylene Glycol (PEG) | Varies | A polymer-based blocker that can render hydrophobic surfaces hydrophilic.[14][17] |
Table 2: Recommended Parameters for ELISA Washing Steps
| Parameter | Recommendation | Rationale |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Detergent helps to reduce non-specific interactions.[2] |
| Wash Cycles | 3 - 5 cycles | Ensures thorough removal of unbound reagents.[4][5] |
| Soak Time | Optional 5-minute soak on final wash | Can help dislodge trapped unbound proteins.[5] |
| Volume | Sufficient to cover the well surface (e.g., 300 µL for a 96-well plate) | Ensures the entire surface area is washed.[4] |
Experimental Protocols
Protocol 1: General ELISA Protocol for this compound Variants
-
Coating: Coat microplate wells with the target protein (e.g., αvβ6 integrin) at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 200 µL of 1% casein in PBS) to each well and incubate for 1-2 hours at room temperature.[2]
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add the this compound variant samples at various dilutions and incubate for a specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Repeat the washing step, potentially increasing the number of washes to five.
-
Detection Antibody: Add the primary antibody, followed by an enzyme-conjugated secondary antibody, with appropriate incubation times and washing steps in between.
-
Substrate Addition: Add the enzyme substrate and incubate until sufficient color development.
-
Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
Protocol 2: Negative Selection in Phage Display
-
Prepare Negative Selection Plate: Coat a well of a microtiter plate with the blocking agent or a control cell line that does not express the target receptor.
-
Blocking: Block the well as you would for the positive selection.
-
Incubate Phage Library: Add the this compound variant phage library to the prepared negative selection well and incubate for 30-60 minutes.[8]
-
Collect Unbound Phage: Carefully collect the supernatant containing the unbound phages. This is the pre-cleared library.
-
Proceed to Positive Selection: Use the pre-cleared library for the positive panning round against the target of interest.
Visualizations
Caption: Troubleshooting workflow for high background in ELISA.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biossusa.com [biossusa.com]
- 4. biocompare.com [biocompare.com]
- 5. corning.com [corning.com]
- 6. biocompare.com [biocompare.com]
- 7. Frontiers | On the origin of non-specific binders isolated in the selection of phage display peptide libraries [frontiersin.org]
- 8. Strategies for Selecting Membrane Protein-Specific Antibodies using Phage Display with Cell-Based Panning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Phage Wrapping with Cationic Polymers Eliminates Non-specific Binding between M13 Phage and High pI Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. labcluster.com [labcluster.com]
- 17. corning.com [corning.com]
Validation & Comparative
A Comparative Guide to Validating A20FMDV2 Binding Specificity for αvβ6 Integrin
For Researchers, Scientists, and Drug Development Professionals
The integrin αvβ6 is a highly promising therapeutic target due to its restricted expression in healthy epithelial tissues and significant upregulation in various cancers and fibrotic diseases. The peptide A20FMDV2, derived from the foot-and-mouth disease virus, has emerged as a potent and selective ligand for αvβ6, making it a valuable tool for targeted drug delivery, molecular imaging, and therapeutic intervention. This guide provides an objective comparison of this compound's binding specificity with other alternatives, supported by experimental data and detailed methodologies.
This compound: A High-Affinity, Selective Ligand for αvβ6
This compound is a 20-amino acid peptide (NAVPNLRGDLQVLAQKVART) that has demonstrated high affinity and selectivity for the αvβ6 integrin.[1][2] Its binding is mediated through the conserved Arginine-Glycine-Aspartic acid (RGD) motif, which is a common recognition sequence for many integrins. However, the flanking sequences and the peptide's conformation contribute to its remarkable specificity for αvβ6.[3]
Studies have shown that this compound binds to αvβ6 with a high affinity, with a reported dissociation constant (Kd) of 0.22 nmol/l.[1][4] Furthermore, it exhibits at least 85-fold selectivity for αvβ6 over other members of the RGD-binding integrin family, including αvβ3, αvβ5, α5β1, and αIIbβ3.[1][4] This high selectivity is crucial for minimizing off-target effects in therapeutic and diagnostic applications.
Comparison of αvβ6 Binding Affinities
The following table summarizes the binding affinities of this compound and its modified versions, alongside other αvβ6-targeting agents, providing a quantitative comparison of their performance.
| Ligand | Target Integrin | Binding Affinity (IC50/Kd) | Notes |
| This compound | αvβ6 | ~3 nM (IC50), 0.22 nM (Kd) | High affinity and selectivity.[1][4][5] |
| αvβ3 | >1000 nM (IC50) | Low affinity, demonstrating high selectivity. | |
| αvβ5 | >1000 nM (IC50) | Low affinity, demonstrating high selectivity. | |
| α5β1 | >1000 nM (IC50) | Low affinity, demonstrating high selectivity. | |
| αIIbβ3 | >1000 nM (IC50) | Low affinity, demonstrating high selectivity. | |
| Cyclized this compound Variants | αvβ6 | Comparable to this compound | Improved serum stability while retaining high affinity.[2][6] |
| c[FRGDLAFp(NMe)K] | αvβ6 | 0.17 nM (IC50) | Sub-nanomolar affinity.[7] |
| αvβ8 | 32 nM (IC50) | Also shows affinity for αvβ8.[7] | |
| αvβ3 | 424 nM (IC50) | Lower affinity compared to αvβ6.[7] | |
| α5β1 | >100 nM (IC50) | Low affinity.[7] | |
| PLN-74809 (Small Molecule) | αvβ6 | Data not specified | Known αvβ6 inhibitor.[8] |
| GSK3008348 (Small Molecule) | αvβ6 | Data not specified | Known αvβ6 inhibitor.[8] |
| B6_BP_dslf (Miniprotein) | αvβ6 | Picomolar affinity (Kd) | De novo designed, hyperstable inhibitor.[8][9] |
| Other RGD Integrins | >1000-fold selectivity | Highly selective for αvβ6.[9] |
Experimental Protocols for Validating Binding Specificity
Accurate assessment of binding specificity is paramount. The following are detailed methodologies for key experiments used to validate the interaction between a ligand and the αvβ6 integrin.
Radioligand Binding Assay
This assay directly measures the affinity and selectivity of a radiolabeled ligand to its receptor.
Protocol:
-
Cell Culture: Use cell lines with varying levels of αvβ6 expression (e.g., BxPC-3 for high expression) and control cells with no or low expression.
-
Radiolabeling: Synthesize a radiolabeled version of the ligand (e.g., [3H]this compound).
-
Incubation: Incubate the cells with increasing concentrations of the radiolabeled ligand in the presence or absence of a high concentration of the corresponding unlabeled ligand (to determine non-specific binding).
-
Washing: After incubation, wash the cells to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding curve using non-linear regression. For competition assays, use a fixed concentration of radioligand and varying concentrations of competitor ligands to determine their IC50 values.
In Vitro Competition Binding Assay (ELISA-based)
This assay is a high-throughput method to screen and rank the binding affinities of different ligands.
Protocol:
-
Plate Coating: Coat microtiter plates with recombinant human αvβ6 integrin.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Competition: Add a constant concentration of a known biotinylated αvβ6 ligand (e.g., biotinylated this compound) and varying concentrations of the test compounds (unlabeled ligands).
-
Incubation and Washing: Incubate to allow for competitive binding, then wash away unbound reagents.
-
Detection: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) that will bind to the biotinylated ligand.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a measurable color change.
-
Data Analysis: Measure the absorbance using a plate reader. The signal will be inversely proportional to the binding affinity of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the biotinylated ligand.
Flow Cytometry-Based Binding Assay
This method assesses ligand binding to cells in suspension and can be used to analyze heterogeneous cell populations.
Protocol:
-
Cell Preparation: Harvest and resuspend αvβ6-expressing cells in a suitable buffer.
-
Ligand Labeling: Label the ligand of interest with a fluorescent dye (e.g., FITC, Alexa Fluor).
-
Incubation: Incubate the cells with the fluorescently labeled ligand at various concentrations. For competition experiments, co-incubate with unlabeled competitor ligands.
-
Washing: Wash the cells to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of bound ligand.
-
Data Analysis: Determine the binding affinity by plotting the mean fluorescence intensity against the ligand concentration.
Visualizing Experimental and Logical Frameworks
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the underlying principles of binding specificity validation.
Caption: Workflow for validating αvβ6 binding specificity.
Integrin αvβ6 Signaling and Ligand Internalization
Upon ligand binding, integrin αvβ6 can activate several downstream signaling pathways and undergo internalization, which are important considerations for drug development.
Caption: αvβ6 signaling and internalization pathway.
Ligand-bound αvβ6 is internalized through dynamin-dependent pathways, including clathrin- and caveolin-mediated endocytosis.[10][11] Following internalization, the integrin can be trafficked to Rab11-positive endosomes and subsequently recycled back to the cell surface.[11] This dynamic process has significant implications for the design of αvβ6-targeted therapeutics, as the binding of a ligand like this compound can lead to the removal of the receptor from the cell surface.[11]
Conclusion
This compound stands out as a highly specific and high-affinity peptide for targeting the αvβ6 integrin. Its binding characteristics have been extensively validated through various in vitro and in vivo studies. While alternative ligands, including modified this compound peptides and de novo designed miniproteins, offer potential advantages such as improved stability and even higher affinity, this compound remains a benchmark for αvβ6-targeted research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the binding specificity of their own αvβ6-targeting agents, ensuring the reliability and translatability of their findings.
References
- 1. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00365E [pubs.rsc.org]
- 8. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ligand-bound integrin αvβ6 internalisation and trafficking [frontiersin.org]
A20FMDV2 vs. Monoclonal Antibodies: A Comparative Guide to Targeting αvβ6 Integrin
For researchers, scientists, and drug development professionals, the selection of a targeting agent for the αvβ6 integrin, a key player in various cancers and fibrotic diseases, is a critical decision. This guide provides an objective comparison of the peptide A20FMDV2 versus monoclonal antibodies, supported by experimental data, to inform this choice.
The integrin αvβ6 is an attractive therapeutic target due to its restricted expression in healthy tissues and significant upregulation in pathological conditions. Both the this compound peptide, derived from the foot-and-mouth disease virus, and various monoclonal antibodies have emerged as promising candidates for targeting this receptor. Each modality presents a unique set of characteristics in terms of binding affinity, specificity, and mechanism of action.
Performance Comparison: this compound vs. Monoclonal Antibodies
The following tables summarize the quantitative data available for this compound and key anti-αvβ6 monoclonal antibodies, offering a side-by-side comparison of their performance characteristics.
| Targeting Agent | Binding Affinity (Kd) | IC50 | Selectivity | Notes | References |
| This compound | 0.22 nM | ~0.5 - 1 nM | High for αvβ6 over other RGD-binding integrins (at least 85-fold) | High affinity and specificity have been consistently demonstrated in multiple studies. Poor serum stability is a known limitation, leading to the development of modified versions. | [1][2][3] |
| 6.3G9 (mAb) | Not explicitly stated in provided results | ED50 = 14.5 ng/mL (for binding) | Selective for αvβ6 | A function-blocking antibody that inhibits ligand binding. | [4] |
| 10D5 (mAb) | Not explicitly stated in provided results | Not explicitly stated in provided results | Function-blocking | Shown to decrease phosphorylated ERK expression and inhibit tumor cell migration. | [5][6] |
| 264RAD (mAb) | Not explicitly stated in provided results | Not explicitly stated in provided results | Highly specific for αvβ6 | Blocks ligand binding and has been shown to suppress tumor proliferation and survival. | [5][6] |
| 6.8G6 (mAb) | High affinity for human and mouse αvβ6 | Not explicitly stated in provided results | Selective and potent | Blocks αvβ6 interaction with TGF-β LAP and fibronectin. | [5][6] |
Delving into the Mechanisms: How They Target αvβ6
This compound is a 20-amino acid peptide that mimics the natural ligand-binding motif for αvβ6.[2][7] Its primary mechanism of action is competitive inhibition, preventing the binding of natural ligands like the latency-associated peptide (LAP) of TGF-β.[2] This blockade can disrupt downstream signaling pathways crucial for tumor progression and fibrosis.[8]
Monoclonal antibodies targeting αvβ6 can function through several mechanisms. "Function-blocking" antibodies, such as 6.3G9 and 264RAD, directly inhibit the binding of αvβ6 to its ligands.[4][5][6] This can lead to the inhibition of TGF-β activation, a critical step in tumorigenesis.[8][9] Furthermore, some anti-αvβ6 antibodies have been shown to induce a potent cytotoxic T-cell response, overcoming resistance to immune checkpoint blockade therapies in preclinical models.[10]
Visualizing the Molecular Landscape
To better understand the context in which these agents operate, the following diagrams illustrate the αvβ6 signaling pathway and a general experimental workflow for comparing αvβ6 targeting agents.
Caption: αvβ6 integrin signaling cascade.
Caption: Experimental workflow for comparison.
Key Experimental Protocols
1. Radioligand Binding Assay for this compound Affinity
-
Objective: To determine the binding affinity (Kd) of this compound for αvβ6.
-
Methodology:
-
A radiolabeled version of this compound (e.g., [3H]this compound) is synthesized.[3]
-
Cells expressing αvβ6 or purified recombinant αvβ6 are incubated with increasing concentrations of the radiolabeled peptide.
-
Non-specific binding is determined in the presence of a large excess of unlabeled this compound.
-
After incubation, bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Data are analyzed using saturation binding analysis to calculate the Kd and Bmax (maximum number of binding sites).[3]
-
2. Cell Adhesion Assay for Monoclonal Antibody Function-Blocking
-
Objective: To assess the ability of an anti-αvβ6 monoclonal antibody to block cell adhesion to αvβ6 ligands.
-
Methodology:
-
96-well plates are coated with an αvβ6 ligand, such as fibronectin or LAP.[4]
-
αvβ6-expressing cells (e.g., Detroit 562) are pre-incubated with varying concentrations of the anti-αvβ6 monoclonal antibody or an isotype control.[4]
-
The cells are then seeded into the coated wells and allowed to adhere for a specified time.
-
Non-adherent cells are removed by washing.
-
Adherent cells are quantified, for example, by staining with crystal violet and measuring absorbance.
-
The percentage of inhibition of cell adhesion is calculated relative to the control.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound-based therapies or anti-αvβ6 monoclonal antibodies in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with αvβ6-positive cancer cells (e.g., from pancreatic, ovarian, or breast cancer cell lines).[11]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Treatment groups receive the this compound conjugate or the anti-αvβ6 monoclonal antibody via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[10][11]
-
Control groups receive a vehicle or an isotype control antibody.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
Both this compound and monoclonal antibodies represent viable strategies for targeting the αvβ6 integrin. This compound offers the advantages of a small, synthetically accessible molecule with high affinity and specificity. However, its inherent instability in serum necessitates modifications for in vivo applications. Monoclonal antibodies, on the other hand, exhibit longer half-lives and can engage the immune system, offering additional therapeutic mechanisms. The choice between these two modalities will ultimately depend on the specific application, desired mechanism of action, and the developmental stage of the therapeutic or diagnostic agent. This guide provides a foundational understanding to aid researchers in making an informed decision for their αvβ6-targeting endeavors.
References
- 1. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Integrin Alpha v Beta 6 (αvβ6) and Its Implications in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chirurgie.uk-erlangen.de [chirurgie.uk-erlangen.de]
- 11. Targeting of Aberrant αvβ6 Integrin Expression in Solid Tumors Using Chimeric Antigen Receptor-Engineered T Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Confirm A20FMDV2 Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity profile of A20FMDV2, a synthetic peptide derived from the foot-and-mouth disease virus, against other integrins. Experimental data and detailed methodologies are presented to assist researchers in evaluating its performance as a selective inhibitor of the αvβ6 integrin.
This compound is a 20-amino acid peptide (NAVPNLRGDLQVLAQKVART) that has demonstrated high binding affinity and selectivity for the αvβ6 integrin, a member of the RGD (arginyl-glycinyl-aspartic acid) integrin family.[1][2][3] Its selectivity is a critical attribute, as αvβ6 is implicated in various pathological processes, including cancer and fibrosis, making it a promising therapeutic and diagnostic target.[1][2]
Quantitative Selectivity Profile of this compound
The following table summarizes the in vitro binding affinity and selectivity of this compound for various RGD-binding integrins. The data is compiled from radioligand binding assays.
| Target Integrin | This compound Binding Affinity (pKi) | This compound Binding Affinity (KD) | Inhibition of Binding | Fold Selectivity over other RGD Integrins |
| αvβ6 | 9.82 ± 0.04 | 0.22 nmol/l | > 50% | At least 85-fold |
| αvβ3 | Not reported | Not reported | < 50% at 1 µM | - |
| αvβ5 | Not reported | Not reported | < 50% at 1 µM | - |
| α5β1 | Not reported | Not reported | < 50% at 1 µM | - |
| αIIbβ3 | Not reported | Not reported | < 50% at 1 µM | - |
Data sourced from references[1][2][3]. pKi is the negative logarithm of the inhibition constant (Ki). KD is the dissociation constant. A lower KD value indicates higher binding affinity.
The data clearly indicates that this compound binds to the αvβ6 integrin with high affinity, while showing significantly lower affinity for other tested RGD integrins.[1][3]
Experimental Protocol: Radioligand Binding Assay for Integrin Selectivity
This protocol outlines a typical radioligand binding assay used to determine the selectivity of a compound like this compound for different integrins.
Objective: To determine the binding affinity (Ki) of this compound for αvβ6 and other RGD-binding integrins.
Materials:
-
Cell lines expressing high levels of the target integrin (e.g., DX3puroβ6 for αvβ6).
-
Radiolabeled this compound (e.g., [3H]this compound).[3]
-
Unlabeled this compound and other competing ligands.
-
Cell culture medium and supplements.
-
Binding buffer (e.g., Tris-buffered saline with divalent cations like MnCl2).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Cell Culture: Culture the integrin-expressing cells to the desired confluence and harvest them.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor (this compound or other compounds) in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand ([3H]this compound).
-
Add the different concentrations of the unlabeled competitor.
-
Add the cell suspension to each well.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.
-
Visualizing the Molecular Context and Experimental Process
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: this compound selectively binds to αvβ6 integrin, inhibiting downstream signaling.
Caption: Workflow of a radioligand binding assay to determine this compound selectivity.
Comparison with Alternatives
The primary alternatives against which this compound's selectivity is measured are other members of the RGD-binding integrin family, such as αvβ3, αvβ5, and α5β1. The experimental data demonstrates that this compound has a significantly higher affinity for αvβ6 compared to these other integrins.[1][3] This high selectivity is advantageous for applications where specific targeting of αvβ6 is desired, minimizing potential off-target effects that could arise from binding to other integrins involved in normal physiological processes. The development of this compound and its derivatives continues to focus on improving its pharmacokinetic properties while maintaining this high selectivity profile.[4][5]
References
- 1. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific this compound Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Validation of A20FMDV2 as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of A20FMDV2, a promising therapeutic agent targeting the αvβ6 integrin, with alternative therapeutic strategies. The information herein is supported by experimental data to aid in the evaluation and consideration of this compound for further development.
Executive Summary
This compound is a 20-amino acid peptide derived from the foot-and-mouth disease virus that has demonstrated high affinity and selectivity for the αvβ6 integrin, a receptor overexpressed in various cancers and fibrotic diseases.[1][2] Preclinical studies have explored its utility as a standalone therapeutic, a targeting moiety for drug conjugates, and in CAR T-cell therapy. This guide compares the preclinical data of this compound with other αvβ6-targeting agents, notably cystine knot peptides and the H2009 peptide. While direct head-to-head comparative studies are limited, this guide collates available data to provide a comprehensive overview.
Data Presentation: Quantitative Comparison of αvβ6 Integrin-Targeting Peptides
The following tables summarize the key preclinical parameters of this compound and its alternatives. It is important to note that these values are collated from different studies and experimental conditions may vary.
Table 1: In Vitro Binding Affinity
| Agent | Target | Assay | Cell Line/System | Binding Affinity (IC50/Kd) | Reference(s) |
| This compound | αvβ6 Integrin | Radioligand Binding | Recombinant protein | Kd: 0.22 nM | [1] |
| ELISA | Recombinant protein | IC50: <1 nM | [3] | ||
| Modified this compound (PEGylated) | αvβ6 Integrin | ELISA | Recombinant protein | IC50: 3-6 nM | [4] |
| Cystine Knot Peptide (R01) | αvβ6 Integrin | Not Specified | Not Specified | Kd: ~1 nM | [5] |
| Cystine Knot Peptide (S02) | αvβ6 Integrin | Not Specified | Not Specified | Kd: 3-6 nM | [6] |
| H2009 Peptide | αvβ6 Integrin | Phage Display | Lung Adenocarcinoma Cell Line | Not specified in direct comparison | [3] |
Table 2: In Vivo Tumor Uptake in Xenograft Models
| Agent (Radiolabeled) | Tumor Model (Cell Line) | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference(s) |
| [18F]FBA-A20FMDV2 | DX3puroβ6 (melanoma) | 1 h | 0.66 ± 0.09 | Not Specified | [7] |
| [18F]FBA-(PEG28)2-A20FMDV2 | DX3puroβ6 (melanoma) | 1 h | 2.3 ± 0.2 | Not Specified | [7] |
| [64Cu]Cu-DOTA-(PEG28)2-A20FMDV2 | BxPC-3 (pancreatic) | 1 h | 2.12 ± 0.83 | ~6 | [8] |
| [64Cu]Cu-PCTA-(PEG28)2-A20FMDV2 | BxPC-3 (pancreatic) | 1 h | 3.86 ± 0.58 | ~6 | [8] |
| [64Cu]Cu-DOTA-Cystine Knot (R02) | BxPC-3 (pancreatic) | 1 h | ~4.3 | ~7-11 | [9] |
| [99mTc]Tc-SAAC-Cystine Knot (S02) | HCC4006 (lung) | 6 h | ~2 | 6.81 ± 2.32 | [10] |
Table 3: Therapeutic Efficacy in Preclinical Models
| Agent | Therapeutic Modality | Tumor Model | Key Findings | Reference(s) |
| This compound-Tesirine Conjugate (SG3299) | Antibody-Drug Conjugate | Capan-1 (pancreatic) xenograft | Significant tumor growth suppression and prolonged survival. | [9] |
| [177Lu]Lu-IBA-DOTA-(PEG28)2-A20FMDV2 | Peptide-Receptor Radionuclide Therapy | BxPC-3 (pancreatic) xenograft | Significant tumor growth inhibition. | [11] |
| This compound-CAR T-cells | CAR T-cell Therapy | Ovarian, Breast, Pancreatic xenografts | In vivo efficacy with manageable toxicity. | [12] |
| Cystine Knot Peptide-IRDye800CW | Photodynamic Therapy | BxPC-3 (pancreatic) xenograft | Higher tumor-to-background ratio compared to control. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Competitive Binding Assay (ELISA)
This protocol is a generalized procedure for determining the binding affinity of peptides to the αvβ6 integrin.
-
Plate Coating: 96-well microtiter plates are coated with recombinant human αvβ6 integrin (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[14]
-
Washing: The coating solution is removed, and plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[14]
-
Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking buffer (e.g., 3-5% BSA in PBS) for 1-2 hours at room temperature.[14][15]
-
Competition: A fixed concentration of a labeled ligand (e.g., biotinylated this compound) is mixed with serial dilutions of the competitor peptide (this compound, cystine knot peptide, etc.) and added to the wells. The plate is then incubated for 1-2 hours at room temperature.[15]
-
Detection: After washing, a secondary detection reagent that binds to the labeled ligand is added (e.g., streptavidin-HRP for a biotinylated ligand). The plate is incubated for 1 hour at room temperature.[16]
-
Substrate Addition: Following another wash step, a substrate solution (e.g., TMB) is added, and the color is allowed to develop. The reaction is stopped with a stop solution (e.g., 2N H2SO4).[16]
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each concentration of the competitor peptide, and the IC50 value is determined by non-linear regression analysis.[17]
In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled peptides in tumor-bearing mice.
-
Animal Model: Tumor xenografts are established in immunocompromised mice (e.g., nude mice) by subcutaneously injecting human cancer cells that express αvβ6 (e.g., BxPC-3, A375Pβ6).[18][19] Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiolabeling: The peptide of interest is radiolabeled with a suitable radionuclide (e.g., 18F, 64Cu, 177Lu) following established protocols.
-
Injection: A known amount of the radiolabeled peptide is injected intravenously (e.g., via the tail vein) into the tumor-bearing mice.[20]
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), mice are euthanized. Blood is collected, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor are excised.[2]
-
Measurement of Radioactivity: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a gamma counter.[2]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. This allows for the assessment of tumor uptake and clearance from non-target organs.[20]
In Vivo Therapeutic Efficacy Study (Xenograft Model)
This protocol describes a general method for evaluating the anti-tumor efficacy of therapeutic peptides.
-
Animal Model: As with biodistribution studies, tumor xenografts are established in immunocompromised mice.[19]
-
Treatment Groups: Mice are randomly assigned to different treatment groups, including a control group (e.g., vehicle or saline), a group receiving the unconjugated peptide, and groups receiving different doses of the therapeutic agent (e.g., peptide-drug conjugate, radiolabeled peptide).[18]
-
Dosing Regimen: The therapeutic agent is administered according to a predetermined schedule (e.g., once or twice weekly for several weeks) via an appropriate route (e.g., intraperitoneal or intravenous).[18]
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.[18]
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a specific duration. Survival may also be monitored.[9]
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treatment and control groups.[9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the preclinical validation of this compound.
Caption: αvβ6 Integrin Signaling Pathways in Cancer.
Caption: Preclinical Validation Workflow for Therapeutic Peptides.
Conclusion
The preclinical data for this compound demonstrate its high potential as a therapeutic agent, particularly due to its high affinity and selectivity for the αvβ6 integrin. Modifications such as PEGylation have been shown to improve its pharmacokinetic profile, leading to enhanced tumor uptake. When used as a targeting moiety for drug conjugates or in CAR T-cell therapies, this compound has shown significant anti-tumor efficacy in various preclinical cancer models.
Ultimately, the choice of a therapeutic agent will depend on the specific indication, the desired therapeutic modality, and further head-to-head preclinical and clinical investigations. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Evaluation of integrin αvβ6 cystine knot PET tracers to detect cancer and idiopathic pulmonary fibrosis [escholarship.org]
- 2. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of 64Cu-labeled bi-terminally PEGylated this compound peptides targeting integrin ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted in vivo Imaging of Integrin αvβ6 with an Improved Radiotracer and its Relevance in a Pancreatic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mini review of first-in-human integrin αvβ6 PET tracers [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Integrin αvβ6-specific therapy for pancreatic cancer developed from foot-and-mouth-disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Development and Preclinical Validation of a Cysteine Knottin Peptide Targeting Integrin αvβ6 for Near-infrared Fluorescent-guided Surgery in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of integrin αvβ6 cystine knot PET tracers to detect cancer and idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β1 integrin-mediated signaling regulates MT1-MMP phosphorylation to promote tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrin αvβ6-specific therapy for pancreatic cancer developed from foot-and-mouth-disease virus [thno.org]
A Comparative Analysis of Radiolabeling Methods for the A20FMDV2 Peptide
The A20FMDV2 peptide, a 20-amino acid sequence derived from the foot-and-mouth disease virus, has emerged as a promising vector for targeted imaging and therapy of cancers overexpressing the αvβ6 integrin.[1][2] Effective clinical translation of this compound-based radiopharmaceuticals hinges on the selection of an optimal radiolabeling strategy. This guide provides a comparative analysis of different methods for radiolabeling this compound, focusing on key performance metrics and experimental protocols to aid researchers in selecting the most suitable approach for their diagnostic or therapeutic application.
The primary methods for radiolabeling this compound involve either direct labeling with a positron-emitting radionuclide like Fluorine-18 (¹⁸F) or the use of a bifunctional chelator to complex a metallic radionuclide such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga).[1][2][3] Each approach presents distinct advantages and disadvantages in terms of synthesis, in vitro stability, and in vivo performance.
Quantitative Comparison of this compound Radiolabeling Methods
The following table summarizes key quantitative data from studies evaluating different radiolabeling strategies for this compound.
| Radiolabeling Method | Radionuclide | Chelator/Prosthetic Group | Radiochemical Purity (%) | Molar/Specific Activity | Key In Vitro Findings | Key In Vivo Findings |
| Direct Labeling | ¹⁸F | 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA) | >97% | Up to 150 GBq/μmol | High specific binding to αvβ6.[1] | Selectively images αvβ6-positive tumors.[1] |
| Indirect Labeling | ⁶⁴Cu | DOTA | >95% | 18.5 GBq/μmol | High affinity for αvβ6 (Kd ~50 nM).[4] | Lower tumor uptake compared to ⁶⁴Cu-PCTA-(PEG28)2-A20FMDV2.[5] |
| Indirect Labeling | ⁶⁴Cu | PCTA | >95% | 18.5 GBq/μmol | High affinity for αvβ6 (Kd ~50 nM).[5] | Higher tumor uptake but also increased uptake in normal organs compared to ⁶⁴Cu-DOTA-(PEG28)2-A20FMDV2.[5] |
| Indirect Labeling | ⁶⁴Cu | CB-TE1A1P | >95% | 0.58–0.60 Ci/µmol | αvβ6-directed cell binding (>46%).[2] | Improved specificity for αvβ6 positive tumors in vivo compared to DOTA and NOTA conjugates.[2] |
| Indirect Labeling | ⁶⁴Cu | NOTA | >95% | 0.58–0.60 Ci/µmol | αvβ6-directed cell binding (>46%).[2] | Highest liver uptake among the four tested chelators.[2] |
| Indirect Labeling | ⁶⁴Cu | BaBaSar | >95% | 0.58–0.60 Ci/µmol | αvβ6-directed cell binding (>46%).[2] | Improved specificity for αvβ6 positive tumors in vivo compared to DOTA and NOTA conjugates.[2] |
| Indirect Labeling | ⁶⁸Ga | DOTA | >95% | 18.5 MBq/nmol | Not explicitly detailed in the provided search results. | Revealed specific tumor uptake in αvβ6-positive tumors.[3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the general experimental workflows for the key radiolabeling methods discussed.
¹⁸F-Labeling via [¹⁸F]FBA Acylation
This direct labeling method involves the acylation of the this compound peptide with the prosthetic group 4-[¹⁸F]fluorobenzoic acid.[1]
Methodology:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Synthesis of 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA): The produced [¹⁸F]Fluoride is used to synthesize the [¹⁸F]FBA prosthetic group.
-
Conjugation: The this compound peptide is reacted with the activated [¹⁸F]FBA.
-
Purification: The resulting [¹⁸F]FB-A20FMDV2 is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified product is formulated in a physiologically compatible buffer, such as phosphate-buffered saline (PBS), for in vitro and in vivo studies.
⁶⁴Cu-Labeling using Bifunctional Chelators
This indirect labeling method involves first conjugating a bifunctional chelator to the this compound peptide, followed by radiolabeling with ⁶⁴Cu. The workflow is similar for different chelators (DOTA, PCTA, CB-TE1A1P, NOTA, BaBaSar), with minor variations in reaction conditions.[2][4]
Methodology:
-
Conjugation: The this compound peptide is conjugated with a bifunctional chelator (e.g., DOTA, PCTA).
-
Radiolabeling: The chelator-conjugated peptide is incubated with ⁶⁴CuCl₂ in a suitable buffer, typically ammonium (B1175870) acetate at a slightly acidic pH, and heated.[2] Reaction temperatures can range from 37-50°C for 15 minutes.[2]
-
Purification: The radiolabeled peptide is purified to remove unchelated ⁶⁴Cu. This can be achieved by HPLC or solid-phase extraction.
-
Formulation: The final product is formulated in PBS for further experiments.
⁶⁸Ga-Labeling using DOTA
Similar to ⁶⁴Cu-labeling, ⁶⁸Ga-labeling of this compound utilizes the DOTA chelator. ⁶⁸Ga is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator.[7]
Methodology:
-
Conjugation: The this compound peptide is conjugated with the DOTA chelator.
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Radiolabeling: The DOTA-conjugated peptide is added to the ⁶⁸Ga eluate, and the reaction mixture is heated, for instance, at 90°C for 15 minutes.[7]
-
Quality Control: The radiochemical purity of the final product is assessed, often using thin-layer chromatography (TLC).
Signaling Pathways and Logical Relationships
The this compound peptide exerts its effect by targeting the αvβ6 integrin, which is a key player in various cellular processes, particularly in cancer progression and fibrosis.
The binding of this compound to the αvβ6 integrin can block downstream signaling pathways that are activated by the interaction of the integrin with extracellular matrix proteins. This inhibition can lead to reduced cell proliferation and invasion, forming the basis for its therapeutic potential.
References
- 1. Preclinical evaluation of [18F]FB-A20FMDV2 as a selective marker for measuring αVβ6 integrin occupancy using positron emission tomography in rodent lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Evaluation of 64Cu-Labeled this compound Conjugates for Imaging the Integrin αvβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A comparison of 64Cu-labeled bi-terminally PEGylated this compound peptides targeting integrin ανβ6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of 177Lu-Labeled this compound Peptides Targeting ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. A comparison of 64Cu-labeled bi-terminally PEGylated this compound peptides targeting integrin ανβ6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal of A20Fmdv2
Essential guidance for the safe and compliant disposal of the selective αvβ6 integrin inhibitor, A20Fmdv2, is critical for maintaining laboratory safety and environmental integrity. While specific disposal protocols for this compound are not publicly documented, this guide provides a comprehensive framework based on general best practices for handling and disposing of research-grade peptides, including its common trifluoroacetate (B77799) salt form and potential radiolabeled variants.
Researchers, scientists, and drug development professionals must handle this compound with care, treating it as a potentially hazardous substance. Adherence to institutional and local regulations for chemical and radioactive waste is paramount.
This compound: Key Characteristics for Safe Handling
A summary of quantitative data and key characteristics of this compound relevant to its handling and storage is provided in the table below. This information is crucial for informing safe laboratory practices.
| Characteristic | Data | Source |
| Purity | ≥98% | [1][2] |
| Form | Solid (trifluoroacetate salt) | [1][2] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥4 years at -20°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Soluble in PBS (pH 7.2) at approximately 5 mg/ml. | [1][2] |
| Handling | Should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Wash thoroughly after handling. | [1] |
Experimental Protocols for Disposal
The following are general, step-by-step procedures for the disposal of this compound in its various forms. Note: These are general guidelines; always consult and adhere to your institution's specific waste disposal protocols and local regulations.
Non-Radiolabeled this compound (Solid and Solutions)
This protocol is for the disposal of this compound as a solid (trifluoroacetate salt) or in non-radioactive solutions.
a. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
Wear a lab coat.
b. Waste Segregation:
-
Solid Waste: Place all solid waste contaminated with this compound, including empty vials, pipette tips, and gloves, into a designated hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.
c. Chemical Inactivation (Recommended for Liquid Waste): Chemical degradation through hydrolysis can be an effective method for inactivating peptides before disposal.
-
Acid Hydrolysis:
-
In a designated fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Seal the container, label it clearly, and allow it to stand for a minimum of 24 hours.
-
After inactivation, neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized solution as hazardous aqueous waste according to institutional guidelines.
-
-
Base Hydrolysis:
-
In a designated fume hood, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.
-
Seal and label the container, and let it stand for at least 24 hours.
-
Neutralize the solution with a suitable acid.
-
Dispose of as hazardous aqueous waste.
-
Radiolabeled this compound
The disposal of radiolabeled this compound requires strict adherence to radiation safety protocols and regulations.
a. PPE and Shielding:
-
Wear appropriate PPE as required for handling radioactive materials.
-
Use proper shielding based on the radioisotope used.
b. Waste Segregation:
-
All waste contaminated with radiolabeled this compound (solid and liquid) must be segregated into designated radioactive waste containers.
-
These containers must be clearly labeled with the radioisotope, date, and activity level.
c. Disposal:
-
Radioactive waste must be handled and disposed of by trained personnel.
-
Follow your institution's specific procedures for radioactive waste management, which may include decay-in-storage for short-lived isotopes or collection by a certified radioactive waste disposal service.
-
Never mix radioactive waste with general or other hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling A20Fmdv2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of A20Fmdv2, a synthetic peptide derived from the foot-and-mouth disease virus. While this compound is a valuable tool in research, particularly in cancer imaging and therapy, it is imperative to treat it as a potentially hazardous chemical. Adherence to the following procedures is critical for ensuring personnel safety and maintaining the integrity of experimental work.
A product information sheet from Cayman Chemical advises that this material should be considered hazardous until further information is available and that users should not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing, with thorough washing after handling recommended[1].
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn to protect against splashes when handling solutions or airborne particles of the lyophilized powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard recommendation. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential contamination. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Handling of the lyophilized powder should be conducted within a certified chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area of the laboratory.
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect its stability.
-
Weighing: Carefully weigh the desired amount of lyophilized powder inside a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Reconstitution: Add the appropriate solvent slowly to the vial. This compound is soluble in water and other solvents such as DMSO and DMF[1]. Cap the vial securely before mixing. For long-term storage, it is recommended to store the peptide in its lyophilized form at -20°C[1]. Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.
2. Routine Handling:
-
Cross-Contamination: Use sterile, dedicated equipment (e.g., pipette tips, tubes) for all manipulations to prevent cross-contamination.
-
Labeling: Clearly label all vials and solutions containing this compound with the compound name, concentration, date, and appropriate hazard warnings.
-
Post-Handling: After each procedure, decontaminate the work surface. Wash hands thoroughly with soap and water.
Emergency Procedures: Spills and Exposure
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Minor Spill (Lyophilized Powder) | Gently cover the spill with a damp paper towel to avoid raising dust. Decontaminate the area with a 10% bleach solution or a suitable enzymatic detergent, allowing for a contact time of at least 20 minutes. Wipe the area clean. |
| Minor Spill (Solution) | Cover the spill with an absorbent material. Apply a 10% bleach solution or enzymatic detergent to the absorbent material and the spill area. After a 20-minute contact time, collect the absorbed material and place it in a designated chemical waste container. |
Disposal Plan
All materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations. Under no circumstances should this compound waste be disposed of in the regular trash or down the drain.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, pipette tips, vials, and absorbent materials. |
| Action: Collect in a dedicated, clearly labeled, leak-proof hazardous waste container. | |
| Liquid Waste | Includes unused this compound solutions and contaminated buffers. |
| Action: Collect in a designated, sealed, and clearly labeled hazardous waste container. | |
| Sharps Waste | Includes needles and other contaminated sharps. |
| Action: Dispose of immediately in a designated, puncture-resistant sharps container. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
